Nelfinavir-d3
Description
Properties
IUPAC Name |
(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[[3-hydroxy-2-(trideuteriomethyl)benzoyl]amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGYKUNXZHXKMR-VWGNXJLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Nelfinavir-d3: Chemical Properties and Structure
Introduction
This compound is the deuterated form of Nelfinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3][4] As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Nelfinavir in biological matrices during pharmacokinetic and other research studies, typically employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[5] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental applications and biological pathways associated with Nelfinavir and its deuterated analog.
Chemical Properties and Structure
This compound is structurally identical to Nelfinavir, with the exception of three deuterium atoms replacing three hydrogen atoms on the methyl group of the 3-hydroxy-2-methylbenzoyl moiety. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based assays without significantly altering its chemical behavior.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (3S,4aS,8aS)-N-(tert-butyl)-2-((2R,3R)-2-hydroxy-3-(3-hydroxy-2-(methyl-d3)benzamido)-4-(phenylthio)butyl)decahydroisoquinoline-3-carboxamide | [5] |
| CAS Number | 1217629-70-3 | [1][5] |
| Molecular Formula | C₃₂H₄₂D₃N₃O₄S | [1][5][6] |
| Molecular Weight | 570.8 g/mol | [1][5][6] |
| Appearance | A solid; White Solid | [1][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [5] |
| Storage Conditions | -20°C | [5] |
| SMILES | O=C(C1=CC=CC(O)=C1C([2H])([2H])[2H])N--INVALID-LINK--CN2C--INVALID-LINK--([H])[C@]3([H])C[C@H]2C(NC(C)(C)C)=O)CSC4=CC=CC=C4 | [5] |
| InChI | InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1/i1D3 | [5] |
| InChI Key | QAGYKUNXZHXKMR-VWGNXJLPSA-N | [5] |
Experimental Protocols
Quantification of Nelfinavir using this compound Internal Standard by LC-MS
This compound is primarily intended for use as an internal standard for the quantification of Nelfinavir by GC- or LC-MS.[5] The following outlines a general workflow for this application.
-
Sample Preparation:
-
A known concentration of this compound is spiked into the biological sample (e.g., plasma, serum).
-
Proteins are precipitated using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is collected.
-
A liquid-liquid extraction or solid-phase extraction (SPE) may be performed for further cleanup and concentration of the analyte and internal standard.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
A C18 reverse-phase column is typically used for separation.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate Nelfinavir from other matrix components.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a mass spectrometer, often a triple quadrupole (QqQ) instrument.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both Nelfinavir and this compound.
-
The ratio of the peak area of Nelfinavir to the peak area of this compound is used to calculate the concentration of Nelfinavir in the original sample, correcting for variations in sample preparation and instrument response.
-
Caption: General workflow for quantifying Nelfinavir using this compound as an internal standard.
Mechanism of Action and Signaling Pathways
While this compound's primary role is analytical, the biological activity of its parent compound, Nelfinavir, is extensive. Nelfinavir is a competitive inhibitor of HIV protease and also exhibits significant anti-cancer properties through off-target effects.[4][7][8][9]
HIV Protease Inhibition
Nelfinavir's primary therapeutic action is the inhibition of HIV-1 and HIV-2 proteases.[7] This viral enzyme is critical for the lifecycle of HIV, as it cleaves newly synthesized viral polyproteins (Gag-Pol) into functional proteins required for assembling mature, infectious virions.[7][10] Nelfinavir binds tightly to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[4][7][10]
Caption: Nelfinavir competitively inhibits HIV protease, halting viral maturation.
Anti-Cancer Signaling Pathways
Beyond its antiviral activity, Nelfinavir has been investigated as an anti-cancer agent.[7] Its efficacy in this context stems from two primary mechanisms: the inhibition of the Akt signaling pathway and the induction of endoplasmic reticulum (ER) stress, which activates the unfolded protein response (UPR).[7][8][9]
-
Akt Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Nelfinavir's inhibition of this pathway can suppress tumor growth.[8]
-
ER Stress and the Unfolded Protein Response (UPR): Nelfinavir can induce the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the UPR.[9] Chronic ER stress leads to apoptosis (programmed cell death), providing another avenue for its anti-cancer effects.[8][9]
These dual actions can lead to cell cycle arrest, reduced proliferation, and increased cancer cell death.[9]
Caption: Nelfinavir's dual anti-cancer action via Akt inhibition and ER stress induction.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Axios Research [axios-research.com]
- 7. Nelfinavir - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Nelfinavir and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
This technical guide provides an in-depth overview of Nelfinavir-d3, a deuterated analog of the HIV-1 protease inhibitor Nelfinavir. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and pathway visualizations to support further investigation and application of this compound.
Core Compound Data
This compound serves as a critical internal standard for the accurate quantification of Nelfinavir in biological matrices using mass spectrometry-based methods.[1][2] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1217629-70-3 | [1][2] |
| Molecular Formula | C₃₂H₄₂D₃N₃O₄S | [1][3][4] |
| Molecular Weight | 570.8 g/mol | [3][4] |
| Synonyms | (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methyl-d3-benzoyl)amino]-4-(phenylthio)butyl]-3-isoquinolinecarboxamide | [1] |
| Primary Application | Internal standard for Nelfinavir quantification | [1] |
Mechanism of Action and Therapeutic Potential
Nelfinavir is a potent, orally bioavailable inhibitor of the HIV-1 protease, with a Ki value of 2 nM.[1] It functions as a competitive inhibitor, binding to the active site of the protease to prevent the cleavage of viral polyproteins, a crucial step in viral maturation and replication.[1]
Beyond its antiviral activity, Nelfinavir has demonstrated significant anti-cancer properties.[5] Its primary off-target mechanisms in cancer cells involve the inhibition of the Akt/PKB signaling pathway and the induction of endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR).[1][5]
Key Signaling Pathways Affected by Nelfinavir
Nelfinavir's multifaceted effects on cellular signaling have positioned it as a compound of interest in oncology research. The following diagrams illustrate its impact on key pathways.
References
- 1. Nelfinavir - Wikipedia [en.wikipedia.org]
- 2. Nelfinavir induces the unfolded protein response in ovarian cancer cells, resulting in ER vacuolization, cell cycle retardation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibition of HER2-Positive Breast Cancer Cells by the HIV Protease Inhibitor Nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling and purity of Nelfinavir-d3, a deuterated analog of the HIV protease inhibitor Nelfinavir. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed insights into the synthesis, analysis, and quality control of this stable isotope-labeled compound.
Introduction to this compound
Nelfinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus.[1] The deuterated version, this compound, is a valuable tool in pharmacokinetic studies, serving as an internal standard for the quantification of Nelfinavir in biological samples by mass spectrometry.[2] The incorporation of deuterium atoms provides a distinct mass signature, enabling precise and accurate measurement. This guide will focus on the synthesis of this compound, and the analytical methods used to ensure its isotopic and chemical purity.
Isotopic Labeling of this compound
The synthesis of this compound involves the introduction of three deuterium atoms onto the methyl group of the 3-hydroxy-2-methylbenzoyl moiety of the Nelfinavir molecule. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A common strategy for introducing a deuterated methyl group is through the use of a deuterated methylating agent. The synthesis would likely proceed by first synthesizing the non-deuterated Nelfinavir molecule, followed by a selective demethylation and subsequent remethylation using a deuterated reagent. A more direct approach, and the one proposed here, involves the synthesis of a deuterated precursor, specifically 3-hydroxy-2-(methyl-d3)-benzoic acid, which is then coupled with the appropriate amine intermediate to form this compound.
The following diagram illustrates a logical workflow for the synthesis of this compound.
Purity Analysis of this compound
Ensuring the high purity of this compound is critical for its use as an internal standard. This involves the assessment of both its isotopic purity (the extent of deuterium incorporation) and its chemical purity (the absence of other chemical entities).
Isotopic Purity Assessment
The isotopic purity of this compound is determined to confirm the successful incorporation of deuterium and to quantify the relative abundance of different isotopologues (d0, d1, d2, d3). High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.[3][4][5]
3.1.1. Experimental Protocol: Isotopic Purity by LC-HRMS
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer. A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometric Analysis: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Full scan spectra are acquired over a mass range that includes the expected molecular ions of Nelfinavir and its deuterated isotopologues.
-
Data Analysis: The isotopic distribution is determined by extracting the ion chromatograms for the [M+H]+ ions of each isotopologue (d0, d1, d2, and d3). The peak areas are integrated, and the percentage of each isotopologue is calculated. The isotopic purity is reported as the percentage of the d3 isotopologue.
3.1.2. Experimental Protocol: Isotopic Purity by NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methyl protons at the 2-position of the benzoyl group confirms the high level of deuteration.
-
²H NMR Analysis: A deuterium NMR spectrum is acquired. The presence of a signal at the chemical shift corresponding to the methyl group confirms the incorporation of deuterium at the desired position. Quantitative ²H NMR can be used to determine the isotopic enrichment.[6]
The following diagram illustrates the workflow for determining the isotopic purity of this compound.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
This technical guide provides a comprehensive overview of the solubility of Nelfinavir-d3 in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound. The guide details quantitative solubility data, experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of Nelfinavir Mesylate in common organic solvents has been reported by various chemical suppliers. These values represent the thermodynamic solubility, typically determined at room temperature. The variation in reported values can be attributed to differences in experimental conditions, material purity, and crystalline form.
| Organic Solvent | Reported Solubility (mg/mL) | Source |
| Dimethyl Sulfoxide (DMSO) | ~14 | Cayman Chemical[1] |
| 100 | Selleck Chemicals[2][3] | |
| ≥2 | Sigma-Aldrich | |
| Ethanol | ~20 | Cayman Chemical[1] |
| 100 | Selleck Chemicals[2][3] | |
| Dimethylformamide (DMF) | ~20 | Cayman Chemical[1] |
Experimental Protocols
The determination of thermodynamic solubility is a critical step in drug development. The most widely accepted and reliable method for this is the Shake-Flask Method . This protocol is based on achieving equilibrium between the dissolved and undissolved solid drug in a specific solvent.
Principle of the Shake-Flask Method
An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the thermodynamic solubility.
Detailed Methodology
-
Preparation of Materials:
-
This compound (or Nelfinavir Mesylate) as a crystalline solid.
-
High-purity organic solvents (e.g., DMSO, Ethanol).
-
Vials with tight-sealing caps (e.g., 2 mL glass vials).
-
Orbital shaker or rotator placed in a temperature-controlled incubator.
-
Syringe filters (e.g., 0.22 µm PTFE) for phase separation.
-
Analytical instrumentation for concentration measurement, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Experimental Procedure:
-
Step 1: Addition of Solute and Solvent: Add an excess amount of this compound to a vial. The excess solid should be clearly visible. Add a precise volume of the chosen organic solvent to the vial.
-
Step 2: Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined duration, typically 18-24 hours, to ensure equilibrium is reached.[4][5] For poorly soluble compounds, longer equilibration times may be necessary.
-
Step 3: Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe. Filter the sample through a syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.
-
Step 4: Sample Dilution: Dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Step 5: Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Step 6: Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mM.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.
Caption: Workflow for the shake-flask solubility determination method.
References
An In-Depth Technical Guide to Nelfinavir-d3 in HIV Protease Inhibitor Research
This guide provides a comprehensive overview of Nelfinavir and its deuterated analog, this compound, for researchers, scientists, and drug development professionals. Nelfinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the virus's life cycle.[1][2] this compound serves as an essential tool in research, primarily as an internal standard for the precise quantification of nelfinavir in biological matrices.[3]
This compound is a stable, isotopically labeled version of Nelfinavir, where three hydrogen atoms on the methyl group of the benzamide moiety have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Nelfinavir but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.
| Property | Value | Reference |
| CAS Number | 1217629-70-3 | [3] |
| Molecular Formula | C₃₂H₄₂D₃N₃O₄S | [3][4] |
| Formula Weight | 570.8 g/mol | [3][4] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [3] |
| Appearance | Solid | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| Storage | -20°C | [3] |
Mechanism of Action and Signaling Pathways
Nelfinavir's primary mechanism of action is the competitive inhibition of HIV-1 and HIV-2 proteases.[1][5] By binding to the active site of the protease, Nelfinavir prevents the cleavage of the viral Gag-Pol polyprotein, which is a critical step in the maturation of new, infectious virions.[2][5] This results in the production of immature and non-infectious viral particles.[5][6]
Beyond its direct antiviral effect, Nelfinavir has been shown to modulate several host cell signaling pathways, making it a subject of interest in cancer research and for understanding its side-effect profile.[1][7]
-
PI3K/Akt Pathway Inhibition : Nelfinavir can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[8] This pathway is often upregulated in cancer cells and is associated with cell proliferation and survival.[8] The observation that long-term Nelfinavir treatment in HIV patients can lead to insulin resistance, a condition linked to IGF/Akt pathway inhibition, spurred research into its anticancer properties.[7]
-
Proteasome Inhibition and Unfolded Protein Response (UPR) : Nelfinavir inhibits the activity of the 20S and 26S proteasomes, leading to an accumulation of misfolded proteins in the endoplasmic reticulum (ER).[7][8][9] This ER stress triggers the unfolded protein response (UPR), an integrated signaling pathway that can lead to apoptosis.[1][8]
-
MAPK Signaling Inhibition : In macrophages, Nelfinavir has been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which may contribute to its anti-inflammatory effects.[9]
Pharmacokinetics and the Role of this compound
Nelfinavir is orally bioavailable, and its absorption is significantly increased when taken with food.[1][10] It is extensively protein-bound (>98%) in the serum.[5] Metabolism occurs primarily in the liver via cytochrome P450 enzymes, including CYP3A4 and CYP2C19.[5]
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate pharmacokinetic studies. In methods like liquid chromatography-mass spectrometry (LC-MS), this compound is added to biological samples at a known concentration.[3] Because it behaves identically to Nelfinavir during sample extraction and ionization but is distinguishable by its mass, it allows for precise correction of any sample loss or matrix effects, leading to highly accurate quantification of the drug.
| Pharmacokinetic Parameter | Value | Species | Reference |
| Bioavailability (Oral) | 20-80% | Humans | [11] |
| 43% (fed), 29% (fasted) | Rats | [10] | |
| Protein Binding | >98% | Humans | [5] |
| Half-life | 3.5-5 hours | Humans | [12] |
| Metabolism | Hepatic (CYP3A4, CYP2C19) | Humans | [5] |
| Apparent Volume of Distribution | 2-7 L/kg | Humans | [5] |
Experimental Protocols
Quantification of Nelfinavir in Human Plasma using LC-MS/MS with this compound
This protocol describes a method for the quantitative analysis of Nelfinavir in plasma, adapted from established methodologies.[13][14]
a. Materials:
-
Human plasma samples
-
Nelfinavir analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile
-
Ethyl acetate
-
Methanol
-
Monobasic sodium phosphate buffer (e.g., 25 mM, pH 3.4)
b. Sample Preparation:
-
To 250 µL of human plasma in a microcentrifuge tube, add a precise volume of the this compound internal standard solution.
-
Add a protein precipitation and extraction solvent, such as a mixture of ethyl acetate and acetonitrile (90:10, v/v).[13]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.
c. LC-MS/MS Conditions:
-
LC Column: Reversed-phase C18 column.[13]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an acidic aqueous buffer (e.g., 25 mM sodium phosphate, pH 3.4).[13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Nelfinavir: Monitor the transition from the parent ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated standard (parent m/z + 3).
-
-
Quantification: Create a calibration curve by plotting the peak area ratio of Nelfinavir to this compound against the concentration of the Nelfinavir standards. Calculate the concentration of Nelfinavir in the unknown samples using this curve.
In Vitro HIV-1 Protease Inhibition Assay
This protocol outlines a general method to determine the inhibitory constant (Ki) of Nelfinavir.
a. Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher that fluoresces upon cleavage)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, and DTT)
-
Nelfinavir stock solution (in DMSO)
-
96-well microplate and a fluorescence plate reader
b. Procedure:
-
Prepare serial dilutions of Nelfinavir in the assay buffer.
-
In a 96-well plate, add the assay buffer, the Nelfinavir dilutions, and the HIV-1 protease solution.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., every minute for 30 minutes).
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to an appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Ki (HIV-1 Protease) | 2 nM | Enzyme Inhibition | [1][3][10][13][15] |
| ED₅₀ (Anti-HIV-1) | 0.02 µM | MT-4 Cells (Wild-type virus) | [10] |
| EC₅₀ (Anti-E. multilocularis) | 28.84 µM | Protoscoleces (in vitro, 72h) | [16] |
| IC₅₀ (Hsp90 Inhibition) | 3.1 µM | HER2-positive breast cancer cells | [3] |
| IC₅₀ (TEA uptake) | 21.8 µM | OCT1-expressing HeLa cells | [10] |
| Clinical Efficacy | ~2 log₁₀ reduction in HIV RNA | In combination with Zidovudine and Lamivudine (12 months) | [17] |
Conclusion
Nelfinavir remains a significant compound in the study of HIV protease inhibition and has found new life in other research areas, such as oncology, due to its off-target effects on cellular signaling. The deuterated analog, this compound, is an indispensable tool for researchers, enabling the accurate and reliable quantification required for pharmacokinetic, pharmacodynamic, and metabolism studies. This technical guide provides a foundational understanding of this compound's application, empowering scientists to conduct robust and precise investigations.
References
- 1. Nelfinavir - Wikipedia [en.wikipedia.org]
- 2. Nelfinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Nelfinavir | Johns Hopkins HIV Guide [hopkinsguides.com]
- 12. m.youtube.com [m.youtube.com]
- 13. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. HIV protease inhibitor nelfinavir is a potent drug candidate against echinococcosis by targeting Ddi1-like protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nelfinavir, a new protease inhibitor: early clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nelfinavir-d3 as an internal standard in pharmacokinetic (PK) studies and detail protocols for investigating the pharmacodynamic (PD) effects of Nelfinavir on key cellular signaling pathways.
Introduction to Nelfinavir
Nelfinavir is an antiretroviral drug primarily used in the treatment of human immunodeficiency virus (HIV) infection.[1][2] It functions as a potent and specific inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[1][2] By blocking the protease, Nelfinavir prevents the cleavage of viral polyproteins into functional proteins, resulting in the production of immature, non-infectious viral particles.[1][2] Beyond its antiviral activity, Nelfinavir has been shown to possess anti-cancer properties, largely attributed to its ability to modulate cellular signaling pathways, including the PI3K/Akt pathway and the induction of endoplasmic reticulum (ER) stress.[3][4][5]
This compound is a stable isotope-labeled version of Nelfinavir, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for the quantitative analysis of Nelfinavir in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Nelfinavir, ensuring similar extraction efficiency and ionization response, which is crucial for accurate quantification in pharmacokinetic studies.
Pharmacokinetic Studies Using this compound
The accurate determination of Nelfinavir concentrations in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This compound serves as a reliable internal standard in LC-MS/MS assays to precisely quantify Nelfinavir levels in plasma, serum, and other biological samples.
Experimental Workflow for Nelfinavir Quantification
Representative Pharmacokinetic Parameters of Nelfinavir
The following tables summarize key pharmacokinetic parameters of Nelfinavir from studies in HIV-infected adult patients. These values can vary based on factors such as patient population, co-administered medications, and food intake.
Table 1: Single-Dose Pharmacokinetic Parameters of Nelfinavir in HIV-Infected Adults
| Parameter | 500 mg TID | 750 mg TID |
| Cmax (µg/mL) | 3-4 | 3-4 |
| Tmax (h) | 2.5-3 | 2.5-3 |
| t1/2 (h) | 3.5-5 | 3.5-5 |
| CL/F (L/h) | 41.9 - 45.1 | 41.9 - 45.1 |
Data compiled from multiple sources.[6]
Table 2: Steady-State Pharmacokinetic Parameters of Nelfinavir in HIV-Infected Adults
| Parameter | 1250 mg BID | 750 mg TID |
| AUC (ng·h/mL) | 33,245 | 21,277 |
| CL/F (L/h) | 37.3 | 37.3 |
| Vd/F (L) | 309 | 309 |
| Half-life (h) | 5.38 | 5.38 |
Data represents mean values.[7][8]
Protocol for Quantification of Nelfinavir in Human Plasma using LC-MS/MS with this compound
This protocol provides a general framework. Specific parameters should be optimized and validated for individual laboratory settings.
1. Materials and Reagents
-
Nelfinavir analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of Nelfinavir and this compound in methanol.
-
Prepare working standard solutions of Nelfinavir by serial dilution of the stock solution.
-
Prepare a working solution of this compound.
-
Spike blank human plasma with the Nelfinavir working standards to create calibration standards.
-
Spike blank human plasma with Nelfinavir to prepare QC samples at low, medium, and high concentrations.
3. Sample Preparation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Nelfinavir from endogenous plasma components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Nelfinavir: Precursor ion (m/z) → Product ion (m/z) (e.g., 568.4 → 330.0)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 571.4 → 333.0)
-
5. Data Analysis
-
Integrate the peak areas for Nelfinavir and this compound.
-
Calculate the peak area ratio of Nelfinavir to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of Nelfinavir in the QC and unknown samples using the calibration curve.
Pharmacodynamic Studies of Nelfinavir
Nelfinavir's effects extend beyond HIV protease inhibition, impacting cellular processes relevant to other diseases, such as cancer. Key pharmacodynamic effects include the inhibition of the PI3K/Akt signaling pathway and the induction of ER stress.
Nelfinavir's Effect on the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Nelfinavir has been shown to inhibit this pathway, which contributes to its anti-cancer activity.[4][5]
Protocol for Assessing Akt Phosphorylation by Western Blot
1. Cell Culture and Treatment
-
Plate cells (e.g., cancer cell lines) in appropriate culture dishes and allow them to adhere.
-
Treat cells with varying concentrations of Nelfinavir or a vehicle control for a specified time (e.g., 24 hours).
2. Cell Lysis
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a suitable assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis
-
Quantify the band intensities for phospho-Akt and total Akt.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Nelfinavir-Induced Endoplasmic Reticulum (ER) Stress
Nelfinavir can induce ER stress by disrupting protein folding and processing, leading to the unfolded protein response (UPR).[3][4][5] This can trigger apoptosis in cancer cells.
Protocol for Assessing ER Stress via XBP1 Splicing
A hallmark of the UPR is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This can be detected by RT-PCR.
1. Cell Culture and Treatment
-
Treat cells with Nelfinavir as described for the Western blot protocol.
2. RNA Extraction and cDNA Synthesis
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
3. PCR Amplification
-
Perform PCR using primers that flank the splice site of XBP1 mRNA. This will amplify both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
4. Gel Electrophoresis
-
Run the PCR products on an agarose gel.
-
The unspliced XBP1 will produce a larger PCR product than the spliced form due to the removal of a 26-nucleotide intron.
-
Visualize the bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide).
5. Data Analysis
-
The presence and intensity of the smaller band corresponding to spliced XBP1 indicate the induction of ER stress.
Conclusion
This compound is an essential tool for the accurate pharmacokinetic characterization of Nelfinavir. The protocols outlined here provide a foundation for researchers to conduct robust PK and PD studies. Understanding both the plasma concentration profile and the molecular effects of Nelfinavir is crucial for optimizing its therapeutic use in HIV treatment and exploring its potential in other diseases such as cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antiretroviral drug Nelfinavir in human plasma. The method utilizes a stable isotope-labeled internal standard, Nelfinavir-d3, to ensure high accuracy and precision. A simple protein precipitation extraction procedure allows for rapid sample processing, making the method suitable for high-throughput clinical and research applications. The method has been developed and validated based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.
Introduction
Nelfinavir is a potent protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection. Therapeutic drug monitoring of Nelfinavir is crucial to optimize treatment efficacy and minimize toxicity. This necessitates a reliable and efficient analytical method for its quantification in biological matrices. This application note presents a detailed protocol for the determination of Nelfinavir in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity. The use of this compound as an internal standard (IS) compensates for variability in sample preparation and instrument response, leading to improved data quality.
Experimental
Materials and Reagents
-
Nelfinavir mesylate reference standard (purity ≥98%)
-
This compound internal standard (purity ≥98%, isotopic purity ≥99%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
A C18 reversed-phase analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Nelfinavir: Accurately weigh and dissolve an appropriate amount of Nelfinavir mesylate in methanol.
-
This compound: Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
-
Working Solutions:
-
Prepare serial dilutions of the Nelfinavir stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile and water.
-
Analytical Protocol
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Nelfinavir | 568.4 → 330.0[1] |
| This compound | 571.4 → 333.0 |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The analytical method was validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[2][3][4]
Table 3: Quantitative Method Performance
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Precision (CV%) | |
| Intra-day | ≤ 8.5% |
| Inter-day | ≤ 10.2% |
| Accuracy (% Bias) | |
| Intra-day | -6.3% to 7.8% |
| Inter-day | -8.1% to 9.5% |
| Recovery | > 85% |
| Matrix Effect | Minimal to negligible |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for Nelfinavir quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Nelfinavir in human plasma. The simple sample preparation and the use of a deuterated internal standard ensure reliable and accurate results, making this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elearning.unite.it [elearning.unite.it]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Nelfinavir in pharmaceutical dosage forms using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
Nelfinavir is an antiretroviral drug, specifically a protease inhibitor, used in the treatment of human immunodeficiency virus (HIV) infection. Accurate and reliable analytical methods are crucial for the quality control of Nelfinavir in pharmaceutical formulations and for pharmacokinetic studies. This application note describes a simple, rapid, and robust RP-HPLC method for the determination of Nelfinavir.
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Specification |
| Chromatographic Column | Symmetry ODS C18 (4.6 x 150mm, 5µm)[1] |
| Mobile Phase | Acetonitrile:Methanol (60:40% v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 240 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient[1] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Mix acetonitrile and methanol in a 60:40 volume/volume ratio.
-
Degas the mobile phase by sonication for 15 minutes or by vacuum filtration through a 0.45 µm membrane filter.
Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of Nelfinavir Mesylate reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the standard.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the mobile phase and mix well.
Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.[1]
Preparation of Sample Solution (from Tablet Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Nelfinavir.[1]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1] A summary of the validation parameters is presented in the table below.
| Validation Parameter | Result |
| Linearity Range | 10-50 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Retention Time | Approximately 3.155 min[1] |
| Accuracy (% Recovery) | 100.42%[1] |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 1.0 µg/mL[3][4] |
| Limit of Quantification (LOQ) | 10.0 µg/mL[3][4] |
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
%RSD of replicate injections: Not more than 2.0%
Experimental Workflow
Caption: Workflow for the HPLC analysis of Nelfinavir.
Conclusion
The presented RP-HPLC method is simple, accurate, precise, and suitable for the routine quality control analysis of Nelfinavir in pharmaceutical tablet formulations. The method's robustness and short run time make it an efficient tool for drug development and manufacturing environments.
References
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the validation of a bioanalytical method for the quantification of Nelfinavir in human plasma using its deuterated stable isotope-labeled internal standard, Nelfinavir-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Nelfinavir is an antiretroviral protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Accurate and reliable quantification of Nelfinavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis.[1] This is because it shares very similar physicochemical properties with the analyte, leading to co-elution and compensation for variability in sample preparation and matrix effects.[1] This document outlines the key experiments and protocols for the validation of a robust and reliable bioanalytical method for Nelfinavir.
Bioanalytical Method Validation Parameters
The validation of this bioanalytical method is performed in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation. The key validation parameters assessed are:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability
Experimental Protocols
Materials and Reagents
-
Nelfinavir reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (ultrapure)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nelfinavir and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Nelfinavir stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent at a fixed concentration.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 200 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds to mix.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nelfinavir: 568.3 -> 330.2; this compound: 571.3 -> 333.2 |
| Collision Energy | Optimized for each transition |
Data Presentation: Quantitative Summary
The following tables summarize the acceptance criteria and representative data for the bioanalytical method validation of Nelfinavir using this compound.
Table 1: Linearity of Calibration Curve
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Nelfinavir | 5 - 5000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 5 | < 15 | ± 15 | < 15 | ± 15 |
| LQC | 15 | < 15 | ± 15 | < 15 | ± 15 |
| MQC | 250 | < 15 | ± 15 | < 15 | ± 15 |
| HQC | 4000 | < 15 | ± 15 | < 15 | ± 15 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation, RE: Relative Error
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Nelfinavir Recovery (%) | This compound Recovery (%) |
| LQC | 15 | 85 - 115 | 85 - 115 |
| MQC | 250 | 85 - 115 | 85 - 115 |
| HQC | 4000 | 85 - 115 | 85 - 115 |
Table 4: Matrix Effect
| QC Level | Concentration (ng/mL) | Matrix Factor |
| LQC | 15 | 0.85 - 1.15 |
| HQC | 4000 | 0.85 - 1.15 |
Table 5: Stability
| Stability Condition | Duration | QC Level | Accuracy (% of Nominal) |
| Bench-top | 6 hours | LQC, HQC | 85 - 115 |
| Freeze-thaw | 3 cycles | LQC, HQC | 85 - 115 |
| Long-term (-80°C) | 30 days | LQC, HQC | 85 - 115 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical method workflow for the quantification of Nelfinavir in human plasma.
Caption: Bioanalytical workflow for Nelfinavir quantification.
Conclusion
The described bioanalytical method, utilizing this compound as an internal standard, demonstrates the necessary selectivity, linearity, accuracy, precision, and stability for the reliable quantification of Nelfinavir in human plasma. This validated method is suitable for application in clinical and preclinical studies requiring the measurement of Nelfinavir concentrations.
References
Introduction
Nelfinavir is a potent protease inhibitor (PI) antiretroviral drug used in the management of Human Immunodeficiency Virus (HIV) infection.[1] Therapeutic Drug Monitoring (TDM) of Nelfinavir is crucial to ensure optimal drug exposure, maximizing virologic suppression while minimizing concentration-dependent toxicities. The significant inter-individual pharmacokinetic variability of Nelfinavir underscores the need for precise and accurate quantification in patient samples.[2][3]
The gold-standard bioanalytical technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[4][5][6] The use of a stable isotope-labeled internal standard (IS) is critical for accurate quantification, as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects. Nelfinavir-d3, a deuterated analog of Nelfinavir, serves as an ideal internal standard for this application due to its chemical and physical similarity to the parent drug.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the TDM of Nelfinavir in human plasma.
Application Note 1: Mechanism of Action of Nelfinavir
Nelfinavir targets the HIV-1 protease, an essential enzyme for the viral life cycle.[1] The HIV-1 protease is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1] This cleavage process is a critical step for the assembly of infectious virions. Nelfinavir is designed to mimic the peptide substrates of the protease, competitively inhibiting the enzyme's active site. By blocking the protease, Nelfinavir prevents the maturation of viral particles, resulting in the production of non-infectious virions.
Application Note 2: Therapeutic Drug Monitoring (TDM) Workflow
The TDM of Nelfinavir involves a coordinated process beginning with sample collection from the patient and concluding with a clinical decision based on the measured drug concentration. The goal is to maintain trough concentrations within the therapeutic window to ensure efficacy and avoid toxicity. Nelfinavir trough concentrations can be highly variable among patients, making TDM a valuable tool for personalized therapy.[2]
Protocol: Quantification of Nelfinavir in Human Plasma by LC-MS/MS
This protocol describes a method for the quantitative determination of Nelfinavir in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. The procedure is based on a simple protein precipitation step for sample clean-up.[5]
1. Principle
Nelfinavir and its stable isotope-labeled internal standard, this compound, are extracted from human plasma via protein precipitation with acetonitrile. After centrifugation, the supernatant is injected into an LC-MS/MS system. The compounds are separated using reverse-phase chromatography and detected by a tandem mass spectrometer operating in the positive ion mode using Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the peak area ratio of Nelfinavir to this compound against a calibration curve.
2. Materials and Reagents
-
Nelfinavir Mesylate reference standard
-
This compound reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Formic Acid (≥98%)
-
Ultrapure Water
-
Drug-free human plasma (with K2-EDTA anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
HPLC vials
3. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Nelfinavir and this compound in methanol to obtain 1 mg/mL primary stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Nelfinavir primary stock in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards (e.g., ranging from 50 ng/mL to 100,000 ng/mL).
-
Internal Standard (IS) Working Solution (1000 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 1000 ng/mL.
4. Sample Preparation
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown patient samples.
-
To each tube, add 50 µL of the appropriate matrix (blank plasma for standards/QCs, or patient plasma for unknowns).
-
For calibration standards, spike 5 µL of the corresponding Nelfinavir working standard solution into the blank plasma. For QCs and patient samples, add 5 µL of 50:50 methanol:water.
-
Add 20 µL of the IS Working Solution (1000 ng/mL this compound) to all tubes except for blank matrix samples.
-
Vortex briefly (5-10 seconds).
-
Add 150 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to HPLC vials for analysis.
5. LC-MS/MS Instrumental Analysis
The parameters below are typical starting points and should be optimized for the specific instrument used.
| Table 1: Typical LC-MS/MS Parameters | |
| LC System | |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B, hold, return to 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Nelfinavir) | m/z 568.4 → 330.0[5] |
| MRM Transition (this compound) | m/z 571.4 → 333.0 (Predicted) |
| Dwell Time | 100 ms |
| Ion Spray Voltage | 5000 V |
| Source Temperature | 450°C |
6. Data Analysis
-
Integrate the chromatographic peaks for Nelfinavir and this compound.
-
Calculate the peak area ratio (Nelfinavir Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression.
-
Determine the concentration of Nelfinavir in QC and patient samples by interpolating their peak area ratios from the calibration curve.
Data and Results
Method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) to ensure reliability.[7]
| Table 2: Representative Method Validation Data | |
| Parameter | Typical Result |
| Linearity Range | 5 - 10,000 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ)[5][6] |
| Recovery | > 85%[5] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[5] |
The following table provides context on the pharmacokinetic parameters of Nelfinavir, illustrating the variability that necessitates TDM.
| Table 3: Published Pharmacokinetic Parameters of Nelfinavir | |
| Parameter | Value (Mean ± SD or Median [Range]) |
| AUC₀₋₁₂ (µg·h/mL) | 32.49 [19.16–63.81] (Non-pregnant adults)[8] 25.76 [12.61–42.74] (Pregnant, 3rd Trimester)[8] 22.8 ± 11.2 (with Efavirenz)[9] |
| Cₘᵢₙ (µg/mL) | 1.5 [0.5–4.9] (Non-pregnant adults)[8] 0.8 [0–2.6] (Pregnant, 3rd Trimester)[8] 0.6 ± 0.5 (with Efavirenz)[9] |
| Half-life (h) | 5.2 [3.1–10.1] (Non-pregnant adults)[8] 2.9 ± 1.5 (with Efavirenz)[9] |
This document outlines the critical role of this compound in the therapeutic drug monitoring of Nelfinavir. The provided LC-MS/MS protocol, utilizing a straightforward protein precipitation method, offers a sensitive, specific, and reliable approach for quantifying Nelfinavir in human plasma. The use of a stable isotope-labeled internal standard like this compound is paramount for correcting analytical variability and ensuring the accuracy required for clinical decision-making. By implementing robust TDM practices, clinicians can optimize Nelfinavir therapy to improve patient outcomes in the management of HIV.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacokinetics and pharmacodynamics of nelfinavir administered twice or thrice daily to human immunodeficiency virus type 1-infected children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of nelfinavir and indinavir in HIV-1-infected pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular measurements of anti-HIV drugs indinavir, amprenavir, saquinavir, ritonavir, nelfinavir, lopinavir, atazanavir, efavirenz and nevirapine in peripheral blood mononuclear cells by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Pharmacokinetics of nelfinavir in HIV-1-infected pregnant and nonpregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Nelfinavir and Efavirenz in Antiretroviral-Naïve, Human Immunodeficiency Virus-Infected Subjects when Administered Alone or in Combination with Nucleoside Analog Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nelfinavir-d3, a deuterated analog of the HIV-1 protease inhibitor Nelfinavir, for both in vitro and in vivo research applications. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate its use in the laboratory.
Introduction
Nelfinavir is an antiretroviral drug that potently inhibits the human immunodeficiency virus (HIV)-1 protease, an enzyme critical for the production of mature, infectious virions.[1] Beyond its established role in HIV therapy, Nelfinavir has garnered significant interest for its off-target anti-cancer properties.[1] These anti-neoplastic effects are primarily attributed to the induction of endoplasmic reticulum (ER) stress and the inhibition of the Akt signaling pathway.[1]
This compound, in which three hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of Nelfinavir in biological matrices. Its nearly identical chemical and physical properties to Nelfinavir, coupled with its distinct mass, allow for precise and accurate measurement in complex samples.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₂D₃N₃O₄S | |
| Molar Mass | 570.81 g/mol | |
| Melting Point | 349.84 °C | [2] |
| Solubility | Slightly soluble in water | [2] |
| LogP | 6.0 | [3] |
In Vitro Applications
Antiviral Activity Assays
Nelfinavir's primary application is as an inhibitor of viral proteases. In vitro assays are crucial for determining its efficacy against various viruses.
Quantitative Data for In Vitro Antiviral Efficacy
| Virus | Cell Line | Assay Type | IC50 / EC50 | Reference |
| HIV-1 (Wild type) | MT-4 | Antiviral assay | ED50 = 0.02 µM | [4] |
| SARS-CoV-2 (20A.EU1) | Vero E6 | Yield Reduction | EC50 = 2.00 µM | [5] |
| SARS-CoV-2 (B.1.1.7) | Vero E6 | Yield Reduction | EC50 = 4.99 µM | [5] |
| SARS-CoV-2 (P.1) | Vero E6 | Yield Reduction | EC50 = 1.68 µM | [5] |
| E. multilocularis (PSCs) | - | Mortality | EC50 = 28.84 µM | [6] |
Protocol: In Vitro Anti-HIV-1 Assay (Adapted from general protocols)
This protocol provides a framework for assessing the anti-HIV-1 activity of Nelfinavir in a cell-based assay.
Materials:
-
Target cells (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain (e.g., IIIB, NL4-3)
-
Nelfinavir
-
Cell culture medium and supplements
-
96-well microtiter plates
-
MTT reagent or p24 ELISA kit
-
CO₂ incubator
Procedure:
-
Cell Preparation: Seed target cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Nelfinavir in DMSO. Perform serial dilutions in cell culture medium to achieve the desired concentration range.
-
Treatment and Infection: Add the diluted Nelfinavir to the cells. Subsequently, infect the cells with a pre-titered amount of HIV-1. Include appropriate controls (cells only, cells + virus, cells + vehicle).
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Quantification of Viral Replication:
-
MTT Assay: To assess virus-induced cytopathic effects, add MTT reagent to the wells and incubate. Solubilize the formazan crystals and measure the absorbance.
-
p24 Antigen ELISA: Collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.
-
-
Data Analysis: Plot the percentage of inhibition versus the drug concentration and determine the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.
Anti-Cancer Activity and Signaling Pathway Analysis
Nelfinavir's ability to induce ER stress and inhibit the Akt signaling pathway makes it a subject of cancer research.
Signaling Pathways Modulated by Nelfinavir
In Vivo Applications
Pharmacokinetic Studies using this compound
This compound is primarily used as an internal standard for the quantification of Nelfinavir in biological samples (e.g., plasma, tissue homogenates) from in vivo studies. This is essential for determining key pharmacokinetic parameters.
Pharmacokinetic Parameters of Nelfinavir
| Parameter | Species | Value | Reference |
| Bioavailability | Human | 70-80% (with food) | [7] |
| Rat (fed) | 43% | [4] | |
| Rat (fasted) | 29% | [4] | |
| Dog | 47% | [4] | |
| Marmoset | 17% | [4] | |
| Cynomolgus Monkey | 26% | [4] | |
| Protein Binding | Human | >98% | [1][8] |
| Half-life (t₁/₂) | Human | 3.5 - 5 hours | [1][8][9] |
| Volume of Distribution (Vd) | Human | 2-7 L/kg | [8] |
| Clearance (CL/F) | Human | 37.3 L/h | [7] |
Protocol: Quantification of Nelfinavir in Plasma using LC-MS/MS with this compound Internal Standard
Materials:
-
Plasma samples from animals or humans dosed with Nelfinavir
-
This compound (internal standard)
-
Nelfinavir analytical standard
-
Acetonitrile
-
Methyl-t-butyl ether (MTBE)
-
Ammonium formate
-
LC-MS/MS system with a C18 column
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Nelfinavir and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare calibration standards and QCs by spiking blank plasma with known concentrations of Nelfinavir.
-
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, standard, or QC, add a fixed amount of this compound internal standard solution.
-
Perform protein precipitation by adding acetonitrile. Vortex and centrifuge.
-
Perform liquid-liquid extraction of the supernatant with MTBE at a basic pH.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate Nelfinavir and this compound using a C18 column with a suitable mobile phase gradient (e.g., acetonitrile and ammonium formate buffer).
-
Detect the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Nelfinavir and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both Nelfinavir and this compound.
-
Calculate the ratio of the peak area of Nelfinavir to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Nelfinavir in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an indispensable tool for the accurate quantification of Nelfinavir in preclinical and clinical research. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies, whether investigating its antiviral properties, its potential as an anti-cancer agent, or its pharmacokinetic profile. The detailed methodologies and signaling pathway diagrams offer a practical guide for experimental design and data interpretation.
References
- 1. Nelfinavir - Wikipedia [en.wikipedia.org]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. nelfinavir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. HIV protease inhibitor nelfinavir is a potent drug candidate against echinococcosis by targeting Ddi1-like protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A Population Pharmacokinetic Analysis of Nelfinavir Mesylate in Human Immunodeficiency Virus-Infected Patients Enrolled in a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Nelfinavir in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Nelfinavir-d3 as an internal standard.
Introduction
Nelfinavir is an antiretroviral drug, specifically a protease inhibitor, used in the treatment of human immunodeficiency virus (HIV) infection.[1][2][3] Therapeutic drug monitoring of Nelfinavir is crucial to ensure optimal drug exposure, manage toxicity, and assess patient adherence to therapy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it effectively corrects for matrix effects and variations in sample processing and instrument response.
Mechanism of Action: HIV Protease Inhibition
Nelfinavir targets the HIV-1 protease, an enzyme critical for the lifecycle of the HIV virus. By binding to the active site of the protease, Nelfinavir prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting the maturation of new, infectious virions.
Caption: Nelfinavir's mechanism of action against HIV protease.
Quantitative Analysis by LC-MS/MS
The following protocol outlines a general procedure for the quantification of Nelfinavir in human plasma using this compound as an internal standard. This method is sensitive, specific, and reproducible for clinical and research applications.
Experimental Workflow
Caption: General workflow for Nelfinavir analysis by LC-MS/MS.
Detailed Experimental Protocol
Materials and Reagents
-
Nelfinavir Mesylate (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Blank)
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.[1]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nelfinavir: Precursor ion (m/z) 568.4 → Product ion (m/z) 330.0[2]
-
This compound: Precursor ion (m/z) 571.4 → Product ion (m/z) 333.0 (projected)
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of Nelfinavir by LC-MS/MS. Values are compiled from various published methods and may vary based on specific instrumentation and laboratory conditions.
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 10,000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 20.4 ng/mL | [4][5] |
| Inter- and Intra-assay Precision (CV%) | < 15% | [2] |
| Accuracy (% Recovery) | 85 - 115% | [2] |
| Extraction Recovery | > 85% | [2] |
Discussion
The use of this compound as an internal standard is critical for accurate and precise quantification of Nelfinavir in complex biological matrices like plasma. The protein precipitation method described is a simple and rapid sample preparation technique suitable for high-throughput analysis.[2] The chromatographic and mass spectrometric conditions provided are a good starting point for method development and can be further optimized to achieve desired sensitivity and run times. The validation of the method should always be performed according to regulatory guidelines to ensure its reliability for the intended application.
References
- 1. Monitoring Antiretrovirals by High Resolution Mass Spectrometry [thermofisher.com]
- 2. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Remdesivir and other Antiviral Drugs Using LC-MS/MS [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular measurements of anti-HIV drugs indinavir, amprenavir, saquinavir, ritonavir, nelfinavir, lopinavir, atazanavir, efavirenz and nevirapine in peripheral blood mononuclear cells by liquid chromatography coupled to tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Nelfinavir-d3 as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard like this compound necessary in my LC-MS assay?
An internal standard is a compound of a known, constant concentration added to all samples, including calibrators and quality controls.[1][2] Its purpose is to correct for variability that can occur during sample preparation, injection, and analysis.[2] A stable isotope-labeled internal standard (SIL-IS) like this compound is ideal because it has nearly identical chemical and physical properties to the analyte (Nelfinavir), ensuring it behaves similarly during extraction and ionization, thus providing the most accurate correction.[1][3]
Q2: What is the ideal concentration for this compound as an internal standard?
There is no single universal concentration. The optimal concentration should be high enough to provide a stable and reproducible signal, but not so high that it introduces analytical issues. A common recommendation is to set the internal standard concentration to be in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) for Nelfinavir.[1] This ensures the IS response is comparable to the analyte's response across the calibration range.
Q3: Can I use a different deuterated compound as an internal standard for Nelfinavir?
While other deuterated compounds might be considered, this compound is the preferred choice. The closer the structural and physicochemical properties of the internal standard are to the analyte, the better it will compensate for variability. Using a different deuterated compound may lead to differences in chromatographic retention time, extraction recovery, and ionization efficiency, which could compromise the accuracy and precision of the assay.[3]
Q4: What should I do if I observe two separate peaks for Nelfinavir and this compound?
A slight chromatographic separation between an analyte and its deuterated internal standard can sometimes occur due to the deuterium isotope effect. If the separation is minimal and consistent across all samples, it may be acceptable. However, complete co-elution is ideal to ensure both compounds experience the same matrix effects.[4] If significant separation is observed, you may need to adjust your chromatographic conditions, such as the mobile phase composition or gradient profile, to achieve better co-elution.
Q5: How do I check for potential interference from the this compound internal standard with the Nelfinavir analyte?
According to ICH M10 guidelines, you should assess for cross-interference. This involves analyzing a blank sample spiked only with this compound at the chosen concentration and monitoring the mass transition of Nelfinavir. The response of the analyte in this sample should be ≤ 20% of the lower limit of quantification (LLOQ).[1] Conversely, in a sample containing only Nelfinavir at the ULOQ, the response in the internal standard's mass transition should be ≤ 5% of the IS response.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in this compound Peak Area | Inconsistent sample preparation (e.g., pipetting errors). Instability of this compound in the working solution. Instrument instability (e.g., inconsistent injection volume, fluctuating spray in the MS source). | Review and retrain on sample preparation procedures. Prepare fresh this compound working solution daily. Perform system suitability tests and ensure the LC-MS system is stable before running samples. |
| This compound Signal Suppression or Enhancement | Matrix effects from endogenous components in the biological sample co-eluting with the internal standard. | Optimize the sample clean-up procedure (e.g., switch from protein precipitation to solid-phase extraction). Adjust chromatographic conditions to separate this compound from interfering matrix components. |
| Poor Accuracy and Precision of Quality Control Samples | The chosen this compound concentration is not optimal for the calibration range. The internal standard is not effectively compensating for variability. | Re-optimize the this compound concentration (see Experimental Protocol below). Ensure complete co-elution of Nelfinavir and this compound. |
| Non-linear Calibration Curve | Cross-interference between the analyte and internal standard. The internal standard concentration is too low, leading to an unstable response at the lower end of the curve. | Check for cross-interference as described in FAQ #5. Consider increasing the this compound concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable organic solvent (e.g., methanol or acetonitrile) to a final volume of 1 mL.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
Intermediate Solution (e.g., 10 µg/mL):
-
Dilute the stock solution 1:100 with the same solvent (e.g., 10 µL of stock solution in 990 µL of solvent).
-
-
Working Solution (e.g., 100 ng/mL):
-
Further dilute the intermediate solution to the desired final concentration for spiking into samples. The final concentration will be determined by the optimization experiment (Protocol 2). This working solution is typically prepared in the sample precipitation solvent (e.g., acetonitrile).
-
Protocol 2: Optimization of this compound Concentration
-
Objective: To determine the optimal this compound concentration that provides a stable signal and ensures accurate and precise quantification of Nelfinavir across the entire calibration range.
-
Procedure:
-
Prepare a set of Nelfinavir calibration standards and quality control (QC) samples in the relevant biological matrix (e.g., human plasma). A typical calibration range for Nelfinavir could be 5 to 10,000 ng/mL.[5]
-
Prepare three different working solutions of this compound at concentrations corresponding to approximately 25%, 50%, and 75% of the Nelfinavir ULOQ concentration.
-
Process three sets of the calibration standards and QCs. For each set, use one of the this compound working solutions for protein precipitation.
-
Analyze the samples by LC-MS/MS.
-
For each this compound concentration, evaluate the following parameters:
-
Internal Standard Response: The peak area of this compound should be consistent across all samples (excluding the blank).
-
Calibration Curve: The curve should be linear with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The calculated concentrations of the QC samples should be within ±15% of their nominal values (±20% for the LLOQ).
-
-
-
Data Evaluation:
-
Summarize the results in a table for easy comparison (see Table 1).
-
Select the this compound concentration that provides the best overall performance in terms of IS response stability, linearity, accuracy, and precision.
-
Data Presentation
Table 1: Example Data for this compound Concentration Optimization
| This compound Concentration (ng/mL) | Average IS Peak Area (Counts) | IS Peak Area %RSD | Calibration Curve r² | LQC Accuracy (%) | MQC Accuracy (%) | HQC Accuracy (%) |
| 2500 | 5.2 x 10⁵ | 18.5 | 0.992 | 82.3 | 88.1 | 90.5 |
| 5000 | 1.1 x 10⁶ | 8.2 | 0.998 | 95.7 | 98.2 | 101.3 |
| 7500 | 1.8 x 10⁶ | 7.5 | 0.997 | 96.1 | 97.5 | 102.0 |
This is example data and will vary based on the specific assay and instrument conditions.
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Troubleshooting logic for high internal standard response variability.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. scispace.com [scispace.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects when using Nelfinavir-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound signal?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting substances from the sample matrix.[1] In the context of LC-MS analysis of Nelfinavir, components in biological matrices like plasma or serum (e.g., phospholipids, salts, and metabolites) can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[2][3] This can lead to inaccurate and irreproducible quantification, even when using a stable isotope-labeled internal standard.[4]
Q2: I am using this compound as an internal standard. Shouldn't that automatically correct for matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte (Nelfinavir) and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[2] However, issues can still arise. The "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the deuterated internal standard and the native analyte.[5] If they do not perfectly co-elute, they may be affected differently by matrix components, leading to inaccurate results.[6]
Q3: My this compound signal is inconsistent across different patient samples. What could be the cause?
A3: Inconsistent this compound signal across different samples, despite consistent spiking, strongly suggests variable matrix effects. The composition of biological matrices can differ significantly between individuals, leading to varying degrees of ion suppression or enhancement.[7] This variability underscores the importance of a robust sample preparation method to remove interfering substances.
Q4: Could metabolites of Nelfinavir interfere with the this compound signal?
A4: Yes, it is possible. Nelfinavir is metabolized in the body, with a prominent active metabolite known as M8.[8][9] While this compound has a different mass-to-charge ratio (m/z) than Nelfinavir and its metabolites, high concentrations of co-eluting metabolites could potentially cause ion suppression that might differ from that experienced by Nelfinavir if they do not chromatographically resolve.
Troubleshooting Guides
Problem 1: Poor reproducibility of Nelfinavir/Nelfinavir-d3 peak area ratios.
This section provides a step-by-step guide to troubleshooting poor reproducibility.
Figure 1: Troubleshooting workflow for poor reproducibility.
-
Step 1: Evaluate Chromatographic Peak Shape and Co-elution:
-
Action: Overlay the chromatograms of Nelfinavir and this compound from multiple injections.
-
What to look for: Assess peak shape for fronting, tailing, or splitting. Crucially, confirm that the peaks for Nelfinavir and this compound are perfectly co-eluting. Even a slight separation can lead to differential matrix effects.[6]
-
Solution: If peaks are not co-eluting, adjust the chromatographic method (see Step 5).
-
-
Step 2: Assess Matrix Effects Qualitatively using Post-Column Infusion:
-
Action: Perform a post-column infusion experiment. A constant flow of Nelfinavir and this compound solution is introduced into the LC eluent flow after the analytical column, while a blank, extracted matrix sample is injected.
-
What to look for: Dips in the baseline signal indicate regions of ion suppression, while spikes indicate enhancement. This will show if the analytes are eluting in a region of significant matrix interference.
-
Solution: If significant matrix effects are observed at the retention time of the analytes, focus on improving sample cleanup (Step 4) or chromatography (Step 5).
-
-
Step 3: Quantify Matrix Effects using Post-Extraction Spike Analysis:
-
Action: Compare the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix from at least six different sources.
-
What to look for: Calculate the matrix factor (MF) for both the analyte and the internal standard. An MF < 1 indicates ion suppression, while an MF > 1 indicates enhancement. The variability of the MF across different matrix lots is a key indicator of the method's robustness.
-
Solution: If the coefficient of variation (%CV) of the IS-normalized matrix factor is greater than 15%, the internal standard is not adequately compensating for the matrix effect, and optimization of the method is required.
-
-
Step 4: Optimize Sample Preparation:
-
Action: The goal is to remove as many interfering matrix components as possible. Consider the following techniques:
-
Protein Precipitation (PPT): Simple and fast, but may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts and can be highly selective.
-
-
Solution: Re-evaluate your sample preparation method. If using PPT, consider switching to LLE or SPE for a more thorough cleanup.
-
-
Step 5: Refine Chromatographic Conditions:
-
Action: Modify your LC method to separate Nelfinavir and this compound from the regions of ion suppression identified in Step 2.
-
What to look for: Achieve baseline separation between your analytes and any interfering peaks.
-
Solution: Adjust the mobile phase gradient, change the organic modifier, or try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).
-
Problem 2: Consistently low this compound signal (Ion Suppression).
This guide outlines steps to address consistently low signal intensity.
Figure 2: Troubleshooting workflow for low signal.
-
Step 1: Verify Instrument Performance:
-
Action: Infuse a standard solution of this compound directly into the mass spectrometer to ensure the instrument is functioning correctly and the expected sensitivity is achieved.
-
Solution: If the signal is low during direct infusion, troubleshoot the mass spectrometer settings (e.g., ion source parameters, gas flows).
-
-
Step 2: Improve Sample Cleanup:
-
Action: As phospholipids are a major cause of ion suppression in plasma samples, select a sample preparation method that effectively removes them.[2]
-
Solution: Employ SPE with a sorbent specifically designed for phospholipid removal. Alternatively, a more rigorous LLE protocol can be developed.
-
-
Step 3: Modify Chromatographic Separation:
-
Action: Adjust the LC gradient to better separate this compound from early-eluting, highly suppressing matrix components.
-
Solution: A shallower gradient at the beginning of the run can help to resolve the analyte from interfering species.
-
-
Step 4: Sample Dilution:
-
Action: Dilute the sample extract with the initial mobile phase.
-
Solution: This can reduce the concentration of matrix components entering the ion source. However, ensure that the final concentration of Nelfinavir remains above the lower limit of quantification (LLOQ).
-
Experimental Protocols
Protocol 1: Post-Extraction Spike for Matrix Effect Evaluation
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Nelfinavir and this compound into the reconstitution solvent at low and high quality control (LQC and HQC) concentrations.
-
Set B (Post-Spiked Matrix): Extract blank plasma from at least six different sources. Spike Nelfinavir and this compound into the extracted matrix at LQC and HQC concentrations.
-
Set C (Pre-Spiked Matrix): Spike Nelfinavir and this compound into blank plasma from the same six sources at LQC and HQC concentrations before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
PE = (Peak Area in Set C) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Nelfinavir) / (MF of this compound)
-
The %CV of the IS-Normalized MF across the different matrix lots should be ≤15%.
-
Protocol 2: Sample Preparation Methods
-
To 100 µL of plasma sample, add 50 µL of internal standard working solution (this compound).
-
Add 250 µL of acetonitrile.
-
Vortex for 5 seconds and centrifuge at 14,800 rpm for 2 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
To 250 µL of plasma, add the internal standard.
-
Add a suitable extraction solvent (e.g., methyl-t-butyl ether or a mixture of ethyl acetate and acetonitrile).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.
-
Load the plasma sample (pre-treated as necessary).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Nelfinavir and this compound with a stronger organic solvent.
-
Evaporate the eluate and reconstitute for analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Nelfinavir Analysis
| Sample Preparation Method | Reported Recovery of Nelfinavir | Pros | Cons |
| Protein Precipitation | Variable, generally >80% | Fast, simple, inexpensive. | May result in less clean extracts and significant matrix effects. |
| Liquid-Liquid Extraction | 87-92%[10] | Provides cleaner extracts than PPT. | More labor-intensive, requires solvent evaporation and reconstitution steps. |
| Solid-Phase Extraction | >88%[11] | Provides the cleanest extracts, highly selective. | More expensive, requires method development for sorbent selection and wash/elution steps. |
Table 2: Example Chromatographic Conditions for Nelfinavir Analysis
| Parameter | Condition 1[12] | Condition 2[10] |
| Column | Reversed-phase C18 | Keystone BetaBasic C4 |
| Mobile Phase A | 25 mM Sodium Phosphate (pH 3.4) | 50 mM Ammonium Formate (pH 4.1) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Isocratic (58:42 A:B) | Isocratic (48:52 A:B) |
| Flow Rate | Not specified | 0.5 mL/min |
| Detection | UV at 220 nm | UV at 218 nm |
Note: These are examples from HPLC-UV methods but provide a starting point for developing an LC-MS method. The mobile phase would need to be adapted for MS compatibility (e.g., using volatile buffers like ammonium formate or formic acid).
By following these troubleshooting guides and utilizing the provided protocols, researchers can systematically identify and mitigate matrix effects, leading to more accurate and reliable quantification of Nelfinavir using this compound as an internal standard.
References
- 1. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nelfinavir and Its Active Metabolite M8 Are Partial Agonists and Competitive Antagonists of the Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of nelfinavir and its M8 metabolite on lymphocyte P-glycoprotein activity during antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular measurements of anti-HIV drugs indinavir, amprenavir, saquinavir, ritonavir, nelfinavir, lopinavir, atazanavir, efavirenz and nevirapine in peripheral blood mononuclear cells by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of free Nelfinavir concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Nelfinavir free drug concentration.
| Issue | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Chemical Effects: - Secondary interactions between Nelfinavir and residual silanols on the HPLC column, especially as Nelfinavir has basic properties.[1][2] - Mobile phase pH is too close to the pKa of Nelfinavir, causing inconsistent ionization.[3] - Column overload due to high sample concentration or large injection volume.[4]Instrumental/Methodological Effects: - Contamination of the column or guard column.[5] - Mismatched solvent strength between the sample diluent and the mobile phase.[5] - Extra-column volume (e.g., excessive tubing length).[5] | Chemical Solutions: - Adjust the mobile phase pH to be at least 2 units away from Nelfinavir's pKa to ensure a consistent ionization state.[3] - Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions. - Reduce sample concentration or injection volume.[4]Instrumental/Methodological Solutions: - Flush the column with a strong solvent or replace the guard column.[5] - Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. - Use shorter, narrower internal diameter tubing where possible.[5] |
| Low or Inconsistent Recovery | Sample Preparation (LLE/SPE): - Incomplete extraction of Nelfinavir from the plasma matrix.[6] - Suboptimal pH during liquid-liquid extraction (LLE), preventing Nelfinavir from being in its neutral, more extractable form.[7] - Incorrect choice of solid-phase extraction (SPE) sorbent or elution solvent.[6]Adsorption: - Nelfinavir is known to adsorb to laboratory plastics and glassware, leading to losses.[8] | Sample Preparation Solutions: - For LLE, adjust the sample pH to be at least 2 units above the pKa of Nelfinavir to ensure it is uncharged and partitions into the organic solvent.[7] - For SPE, ensure the sorbent is appropriate for Nelfinavir's properties (e.g., a C18 sorbent for reversed-phase extraction).[9][10] Optimize wash and elution solvent strengths to prevent premature elution or incomplete recovery.[6]Adsorption Mitigation: - Use low-binding microcentrifuge tubes and pipette tips. - Silanize glassware to reduce active sites for adsorption. |
| High Signal Variability or Poor Reproducibility | Matrix Effects: - Ion suppression or enhancement in the mass spectrometer due to co-eluting endogenous components from the plasma (e.g., phospholipids).[7][11] - Inconsistent sample cleanup leading to varying levels of matrix components in the final extract.[12]Sample Stability: - Degradation of Nelfinavir in plasma samples due to improper storage or pH changes during sample processing.[13] - Inconsistent timing of sample collection relative to dosing in clinical studies.[14] | Matrix Effect Mitigation: - Improve sample cleanup using more selective techniques like SPE or double LLE.[7][11] - Modify chromatographic conditions to separate Nelfinavir from the ion-suppressing regions. - Use a stable isotope-labeled internal standard (SIL-IS) for Nelfinavir to compensate for matrix effects.[11][15]Sample Handling Solutions: - Ensure plasma samples are stored at appropriate temperatures (e.g., -80°C) and consider buffering the samples upon collection to stabilize pH.[13] - Standardize blood collection times in pharmacokinetic studies. |
| Ghost Peaks or High Baseline Noise | System Contamination: - Carryover from a previous high-concentration sample.[16] - Contaminants in the mobile phase, solvents, or from the LC system itself.[4][17] - Use of contaminated collection tubes or vials. | System Decontamination: - Implement a rigorous needle and injection port washing procedure between samples.[4] - Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[17] - Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water). - Test blank matrix and solvent injections to identify the source of contamination. |
Frequently Asked Questions (FAQs)
1. Why is measuring the free drug concentration of Nelfinavir important?
Nelfinavir is highly bound to plasma proteins (greater than 98%).[8] According to the free drug hypothesis, only the unbound (free) fraction of the drug is able to interact with its target, in this case, the HIV protease. Therefore, the free drug concentration is considered to be more closely related to the drug's therapeutic effect and potential toxicity than the total drug concentration. Variations in protein binding between patients can lead to different free drug levels even with similar total concentrations.
2. What is the most common method for separating free from bound Nelfinavir?
Equilibrium dialysis is a widely accepted method for this purpose.[8] This technique involves dialyzing a plasma sample against a protein-free buffer solution across a semi-permeable membrane. The membrane allows the small, free Nelfinavir molecules to pass through until their concentration is at equilibrium on both sides, while the larger protein-bound drug remains in the plasma chamber. The Nelfinavir concentration in the buffer is then measured, which corresponds to the free drug concentration in the original plasma sample.
3. How can I minimize the impact of matrix effects on my LC-MS/MS analysis?
Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds, are a significant challenge in bioanalysis.[7] To mitigate them, you can:
-
Improve Sample Preparation: Use more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances, particularly phospholipids.[11]
-
Optimize Chromatography: Adjust your HPLC method (e.g., gradient, column chemistry) to chromatographically separate Nelfinavir from the regions where matrix components elute.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to Nelfinavir and will be affected by matrix effects in the same way, thus providing accurate correction.[11][15]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[15]
4. What are the key validation parameters for a bioanalytical method for Nelfinavir?
According to regulatory guidelines, a bioanalytical method should be validated for:
-
Selectivity and Specificity: The ability to differentiate and quantify Nelfinavir in the presence of other components in the sample.
-
Accuracy: The closeness of the measured concentration to the true value.
-
Precision: The degree of scatter between a series of measurements. This is assessed as intra-day and inter-day precision.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of the sample matrix on the analytical signal.
-
Stability: The stability of Nelfinavir in the biological matrix under different storage and processing conditions.[18]
5. My Nelfinavir recovery is low after solid-phase extraction (SPE). What should I check first?
When troubleshooting low SPE recovery, it's crucial to determine at which step the analyte is being lost.[6] You should analyze the following fractions:
-
Load Fraction (Flow-through): If Nelfinavir is found here, it means it did not bind to the sorbent. This could be due to an incorrect sorbent choice, improper sample pH, or a sample solvent that is too strong.[6]
-
Wash Fraction: If Nelfinavir is in the wash, your wash solvent is likely too strong and is eluting the drug prematurely.[6]
-
Final Eluate: If recovery is still low and Nelfinavir is not in the other fractions, it may be irreversibly bound to the sorbent. In this case, a stronger elution solvent is needed.[6]
Data Presentation
Table 1: Comparison of Sample Preparation and Analytical Methods for Nelfinavir
| Method | Sample Preparation | Analytical Technique | Recovery (%) | LLOQ | Linearity Range | Reference |
| Method A | Equilibrium Dialysis & LC-MS/MS | LC-MS/MS | Not specified for extraction, but notes ~25% adsorptive loss | 1.0 ng/mL (unbound) | Not specified | [19] |
| Method B | Liquid-Liquid Extraction (Ethyl acetate-acetonitrile) | HPLC-UV | 83.0 - 92.4 | 50 ng/mL | 30 - 10,000 ng/mL | [4][18] |
| Method C | Protein Precipitation (Acetonitrile) | LC-MS/MS | 88.4 | 5 ng/mL | 5 - 10,000 ng/mL | [18] |
| Method D | Solid-Phase Extraction & Dispersive Liquid-Liquid Microextraction | HPLC-UV | 93.7 - 105.4 | 0.03 - 0.07 ng/mL | 0.1 - 400 ng/mL | [20] |
Experimental Protocols
Protocol 1: Free Nelfinavir Analysis using Equilibrium Dialysis
This protocol is a generalized procedure based on established methods for measuring the unbound fraction of drugs in plasma.[8][21]
-
Preparation:
-
Prepare a dialysis buffer (e.g., isotonic phosphate-buffered saline, pH 7.4).
-
Hydrate the dialysis membrane (e.g., MWCO 12-14 kDa) according to the manufacturer's instructions.
-
Assemble the equilibrium dialysis apparatus (e.g., 96-well plate format).
-
-
Sample Addition:
-
Add a known volume of patient plasma (e.g., 200 µL) to the sample chamber of the dialysis unit.
-
Add a corresponding volume of dialysis buffer (e.g., 200 µL) to the buffer chamber.
-
-
Dialysis:
-
Seal the unit and incubate at 37°C with gentle shaking for a predetermined time (e.g., 4-6 hours) to allow the free drug to reach equilibrium. The optimal time should be determined during method development.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect an aliquot from the buffer chamber. This sample contains the free Nelfinavir.
-
To account for matrix effects in the subsequent LC-MS/MS analysis, add an equal volume of blank plasma to the collected buffer sample.
-
Add an internal standard (ideally, a stable isotope-labeled Nelfinavir) to the sample.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) at a 3:1 ratio.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method.
-
Protocol 2: Total Nelfinavir Analysis using Liquid-Liquid Extraction (LLE)
This protocol is based on common LLE procedures for HIV protease inhibitors.[18][22]
-
Sample Preparation:
-
To 500 µL of plasma in a glass tube, add the internal standard.
-
Add a basifying agent (e.g., 1 M NaOH) to raise the pH above 9, ensuring Nelfinavir is in its non-ionized form.
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of heptane and ethyl acetate).
-
-
Extraction:
-
Vortex the mixture vigorously for 5-10 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex briefly and transfer the solution to an autosampler vial for injection into the HPLC or LC-MS/MS system.
-
Visualizations
Nelfinavir's Anti-Cancer Signaling Pathway
Nelfinavir, in addition to its function as an HIV protease inhibitor, has been investigated for its anti-cancer properties. One of its primary mechanisms involves the inhibition of the Akt signaling pathway, a crucial pathway for cell survival and proliferation.
Caption: Nelfinavir inhibits the Akt signaling pathway, reducing cell survival and promoting apoptosis.
Experimental Workflow for Free Nelfinavir Analysis
This diagram outlines the major steps involved in determining the concentration of free Nelfinavir in a plasma sample.
Caption: Workflow for the analysis of free Nelfinavir concentration from plasma samples.
References
- 1. waters.com [waters.com]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. mastelf.com [mastelf.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of nelfinavir free drug concentrations in plasma by equilibrium dialysis and liquid chromatography/tandem mass spectrometry: important factors for method optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of lopinavir and nevirapine by high-performance liquid chromatography after solid-phase extraction: application for the assessment of their transplacental passage at delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the novel non-peptidic HIV-protease inhibitor tipranavir by HPLC-UV after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Shift in pH of biological fluids during storage and processing: effect on bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of variation in plasma concentrations of nelfinavir and its active metabolite M8 in HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. zefsci.com [zefsci.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nelfinavir - Wikipedia [en.wikipedia.org]
- 20. Solid-phase extraction combined with dispersive liquid-liquid microextraction/HPLC-UV as a sensitive and efficient method for extraction, pre-concentration and simultaneous determination of antiretroviral drugs nevirapine, efavirenz and nelfinavir in pharmaceutical formulations and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Simultaneous quantitative determination of the HIV protease inhibitors indinavir, amprenavir, ritonavir, lopinavir, saquinavir, nelfinavir and the nelfinavir active metabolite M8 in plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the adsorptive losses of Nelfinavir-d3 during analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to resolve them.
Issue 1: Low or Inconsistent Recovery of this compound
Question: My this compound signal is low or varies significantly between injections. I suspect adsorptive losses. How can I troubleshoot this?
Answer:
Low and variable recovery is a common problem when analyzing hydrophobic and basic compounds like this compound. Adsorption to laboratory plastics and glassware is a primary cause. Here is a systematic approach to identify and mitigate the source of the loss.
Experimental Workflow for Troubleshooting Low Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Detailed Steps:
-
Vial Selection:
-
Rationale: Standard glass vials have negatively charged silanol groups on their surface, which can interact with the basic functional groups of Nelfinavir. Hydrophobic interactions also contribute to adsorption. Polypropylene vials generally have a more inert surface.[1]
-
Action: Prepare your this compound standards and samples in both standard borosilicate glass vials and polypropylene vials. Compare the peak areas. A significantly higher and more consistent response in the polypropylene vials indicates adsorption to the glass surface.
-
-
Use Low-Adsorption Vials or Silanize Glassware:
-
Rationale: To counteract adsorption to glass, you can either use commercially available low-adsorption vials or treat your standard glass vials to make them more inert.[1]
-
Low-Adsorption Vials: These are often made of deactivated glass where the surface silanol groups are capped, or they are made from highly inert polymeric materials.
-
Silanization: This process chemically bonds a hydrophobic layer to the glass surface, masking the active silanol groups and reducing surface energy.[2][3]
-
-
Action: If you have access to them, switch to certified low-adsorption or silanized glass vials. Alternatively, you can silanize your glassware in-house.
-
-
Optimize Sample Diluent and Mobile Phase:
-
Rationale: The composition of the solvent your analyte is in can significantly impact its tendency to adsorb.
-
Action:
-
Adjust pH: Since Nelfinavir is a basic compound, acidifying your sample diluent (e.g., with 0.1% formic acid) will ensure the molecule is protonated (positively charged). This can help reduce interactions with negatively charged silanol groups on glass surfaces.[4] Similarly, maintaining an acidic mobile phase pH (e.g., pH 2.5-4) is crucial for good peak shape and consistent retention.[5][6][7]
-
Increase Organic Content: Nelfinavir is highly soluble in organic solvents like acetonitrile and methanol.[8] Increasing the percentage of organic solvent in your sample diluent can help keep the analyte in solution and reduce hydrophobic interactions with container surfaces. Ensure the diluent is still compatible with your initial mobile phase to avoid poor peak shape.
-
-
Issue 2: Poor Peak Shape (Tailing)
Question: I am observing significant peak tailing for this compound. What could be the cause and how can I fix it?
Answer:
Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase or active sites in the flow path, including the vial.
Troubleshooting Logic for Peak Tailing
Caption: Logic diagram for troubleshooting this compound peak tailing.
Detailed Steps:
-
Check Mobile Phase pH:
-
Rationale: At mid-range pH, residual silanol groups on the silica-based column packing can be deprotonated and interact with the positively charged this compound, causing peak tailing. Maintaining a low pH (e.g., with 0.1% formic acid) suppresses the ionization of these silanols, minimizing secondary interactions.[9][10]
-
Action: Ensure your aqueous mobile phase is buffered to a pH between 2.5 and 4.
-
-
Evaluate Vials and Labware:
-
Rationale: Adsorption and subsequent slow desorption from active sites in the vial can contribute to peak asymmetry.
-
Action: If not already doing so, switch to polypropylene or silanized glass vials to ensure the peak shape issue is not originating from pre-injection adsorption.
-
-
Assess Column Condition:
-
Rationale: The column is a major potential source of secondary interactions. Over time, all columns degrade.
-
Action: Use a column specifically designed or certified for the analysis of basic compounds. These columns often have proprietary end-capping to shield residual silanols. If the column is old, it may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of Nelfinavir that make it prone to adsorption?
A1: Nelfinavir is a relatively large, hydrophobic, and basic molecule. Its key properties contributing to adsorptive behavior are:
-
High Hydrophobicity: It has a high calculated LogP (cLogP) of approximately 4.7 to 6, indicating it is lipophilic and will readily adsorb to non-polar surfaces like polypropylene and the siloxane backbone of glass through hydrophobic interactions.[11][12]
-
Basic Nature: It contains tertiary amino groups, making it a basic compound.[12] In typical reversed-phase LC mobile phases (pH < 7), these groups will be protonated, carrying a positive charge. This positive charge can lead to strong ionic interactions with deprotonated, negatively charged silanol (Si-OH) groups on the surface of standard glass vials and silica-based columns.[1]
-
Solubility: Nelfinavir is sparingly soluble in aqueous solutions but highly soluble in organic solvents like ethanol, methanol, and acetonitrile.[4][8] This means that in highly aqueous sample matrices, it has a higher tendency to adsorb to surfaces to minimize its interaction with the aqueous environment.
Q2: What type of autosampler vial is best for this compound analysis?
A2: The best choice is a vial specifically designed to minimize adsorption. Here's a comparison:
| Vial Type | Advantages | Disadvantages | Recommendation for this compound |
| Standard Borosilicate Glass | Inexpensive, good solvent resistance. | Prone to ionic and hydrophobic adsorption due to surface silanol groups.[1] | Not Recommended |
| Polypropylene (PP) | Reduces ionic adsorption compared to glass. | Can be prone to adsorption of highly hydrophobic compounds; potential for leaching of plasticizers. | Good Alternative |
| Silanized (Deactivated) Glass | Surface silanol groups are chemically masked, reducing ionic interactions and creating a hydrophobic surface.[2][3] | Higher cost; coating can degrade over time with aggressive solvents or high pH. | Highly Recommended |
| Certified Low-Adsorption Glass | Manufactured with proprietary processes to reduce surface activity and active sites.[13] | Higher cost than standard vials. | Highly Recommended |
Q3: How do I perform silanization on my glass vials?
A3: Silanization (or siliconization) is a chemical process that creates a hydrophobic surface on glassware to prevent the adsorption of solutes.[2][3] Here is a general protocol:
Experimental Protocol: Glassware Silanization
-
Thorough Cleaning:
-
Rinse vials with a suitable organic solvent (e.g., methanol or acetone) to remove organic residues.
-
Wash thoroughly with laboratory detergent and rinse multiple times with deionized water.
-
For a more rigorous clean, soak vials in an acid bath (e.g., 5 N nitric acid) overnight, followed by copious rinsing with deionized water.[14]
-
Dry the vials completely in an oven (e.g., at 110°C for 1-2 hours).[15]
-
-
Silanization:
-
Work in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Prepare a 1-5% solution of a silanizing agent (e.g., dimethyldichlorosilane in a non-polar, anhydrous solvent like toluene or heptane).
-
Completely fill the vials with the silanizing solution or expose them to the vapor of the agent. Let them react for the recommended time (this can range from minutes to overnight).[14]
-
Carefully decant the silanizing solution.
-
-
Rinsing and Curing:
-
Rinse the vials several times with the solvent used to prepare the silanizing solution (e.g., toluene) to remove any unreacted agent.[14]
-
Rinse again with a volatile solvent like methanol to remove the previous solvent.
-
Cure the vials by heating them in an oven (e.g., at 80-100°C for at least one hour) to stabilize the bonded layer.[14]
-
Q4: What is the expected improvement in recovery for hydrophobic/basic drugs with these methods?
Table: Representative Recovery Data for Analytes Prone to Adsorption
| Analyte Type | Vial/Condition | Approximate Recovery (%) | Reference |
| Thiamine (Basic Compound, 100 nM) | Standard Glass Vial | ~19% | [16] |
| Thiamine (Basic Compound, 100 nM) | Polypropylene Vial | ~100% (assumed no loss) | |
| Thiamine (Basic Compound, 100 nM) | Non-Silanized Glass (vs. PP) | ~46% (relative loss of 54%) | [16] |
| Benzalkonium Chloride (C16 homolog) | Standard Glass Vial (after 60 min) | ~60% | [1] |
| Benzalkonium Chloride (C16 homolog) | Polypropylene Vial (after 60 min) | >95% | [1] |
| Hydrophobic Peptides (1 ng/mL) | Standard Glass/PP Vials | ~0% (complete loss) | [11] |
| Hydrophobic Peptides (1 ng/mL) | Low-Adsorption Vials | 75-95% | [11] |
| Nelfinavir (from plasma) | Optimized Extraction/LC-MS | 83.0 - 92.4% | [12] |
Note: The Nelfinavir data represents overall method recovery, not just loss from vial adsorption, but is included for context.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations | PLOS One [journals.plos.org]
- 4. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Different kinetics of immunologic recovery using nelfinavir or lopinavir/ritonavir-based regimens in children with perinatal HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of the Hydrophobic Effect in the Biomolecular Recognition of Arylsulfonamides by Carbonic Anhydrase [dash.harvard.edu]
- 11. lcms.cz [lcms.cz]
- 12. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 14. HIV-1 protease inhibitors: a comparative QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. Pre-analytical challenges from adsorptive losses associated with thiamine analysis - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and specificity of Nelfinavir quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for Nelfinavir quantification in biological matrices?
A1: The most common and robust method for Nelfinavir quantification in biological matrices, such as human plasma, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of the drug. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is also used, particularly in resource-limited settings, but it may have limitations in terms of sensitivity and potential for interference.[2][3]
Q2: I am observing a high degree of matrix effect in my LC-MS/MS analysis. What are the likely causes and how can I mitigate this?
A2: Matrix effect is a common issue in bioanalysis and refers to the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix.[4][5] For Nelfinavir analysis in plasma, phospholipids are often the primary culprits.
Common Causes:
-
Inadequate Sample Preparation: Protein precipitation alone may not be sufficient to remove all interfering substances.[6][7]
-
Co-elution of Matrix Components: The chromatographic method may not be adequately separating Nelfinavir from matrix components.
-
Ionization Suppression or Enhancement: Components in the matrix can either suppress or enhance the ionization of Nelfinavir and the internal standard (IS), leading to inaccurate quantification.[4][5]
Mitigation Strategies:
-
Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix components.[4][6][7]
-
Chromatographic Optimization: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., a different C18 column or a biphenyl column) to improve the separation of Nelfinavir from interfering peaks.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate correction.[7][8]
-
Dilution: If the concentration of Nelfinavir is sufficiently high, diluting the sample with a clean solvent can reduce the concentration of matrix components.
Q3: My Nelfinavir peak shape is poor (e.g., tailing or fronting). What are the potential causes and solutions?
A3: Poor peak shape can compromise both the sensitivity and accuracy of your quantification.
Potential Causes:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Secondary Interactions: Interactions between Nelfinavir (a basic compound) and acidic silanol groups on the silica-based column packing can cause peak tailing.[9]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Nelfinavir, it can exist in both ionized and non-ionized forms, leading to peak splitting or tailing.
-
Column Contamination or Degradation: Accumulation of matrix components on the column or degradation of the stationary phase can lead to distorted peak shapes.[10]
Solutions:
-
Reduce Injection Volume or Sample Concentration: This can help to prevent column overload.
-
Use an End-capped Column: Modern, well-end-capped C18 columns are designed to minimize silanol interactions.
-
Adjust Mobile Phase pH: For a basic compound like Nelfinavir, a mobile phase with a low pH (e.g., using formic acid or ammonium formate) will ensure it is consistently protonated, leading to better peak shape.
-
Incorporate an Ion-Pairing Reagent: In some cases, a small amount of an ion-pairing reagent can improve peak shape.
-
Proper Column Maintenance: Regularly flush your column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[10]
Q4: I am experiencing low sensitivity for Nelfinavir. How can I improve my signal-to-noise ratio?
A4: Low sensitivity can be a significant hurdle, especially when quantifying low concentrations of Nelfinavir.
Strategies to Enhance Sensitivity:
-
Optimize Mass Spectrometry Parameters: For LC-MS/MS, ensure that the precursor and product ion selection, collision energy, and other source parameters are optimized for Nelfinavir.
-
Improve Sample Clean-up: A cleaner sample will result in less background noise and reduced ion suppression, thereby improving the signal-to-noise ratio.[4]
-
Increase Injection Volume: If your chromatography can tolerate it, a larger injection volume will introduce more analyte into the system.
-
Use a More Efficient HPLC Column: Columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) can produce sharper, taller peaks, which increases the signal-to-noise ratio.[11][12]
-
Optimize Mobile Phase Composition: Ensure the mobile phase promotes efficient ionization of Nelfinavir in the mass spectrometer source. The use of volatile buffers and appropriate organic modifiers is crucial.[12]
Q5: My internal standard (IS) response is inconsistent across my sample batch. What should I investigate?
A5: An inconsistent IS response can lead to inaccurate quantification.
Troubleshooting Steps:
-
Check for IS Addition Errors: Ensure that the IS is being added accurately and consistently to all samples. Automated liquid handlers should be properly calibrated.
-
Investigate Matrix Effects: Even with a SIL-IS, significant variations in the matrix between samples can sometimes lead to differential ion suppression.[8]
-
Assess IS Stability: Confirm that the internal standard is stable in the biological matrix and throughout the sample preparation process.
-
Look for Contamination: Contamination in the LC-MS system can interfere with the IS signal.
-
Evaluate for Co-eluting Interferences: A peak from the matrix may be co-eluting with and interfering with the IS.
Troubleshooting Guides
Issue 1: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Review and standardize the entire sample preparation workflow. - Ensure consistent timing for each step, especially incubation and evaporation. - Calibrate all pipettes and automated liquid handlers. |
| Variable Matrix Effects | - Evaluate matrix effects by comparing the response of Nelfinavir in post-extraction spiked matrix samples to that in a neat solution. - If significant variability is observed, a more effective sample clean-up method (e.g., SPE) is required.[4] |
| Internal Standard Issues | - Verify the accuracy of IS addition. - Use a stable isotope-labeled internal standard (SIL-IS) if not already in use.[8] - Monitor the IS peak area across the batch; significant variation may indicate a problem. |
| LC-MS System Instability | - Check for fluctuations in pump pressure and mobile phase flow rate. - Ensure the mass spectrometer has been recently calibrated and tuned. - Monitor system suitability samples throughout the analytical run. |
Issue 2: No or Very Low Nelfinavir Peak Detected
| Potential Cause | Troubleshooting Steps |
| Incorrect MS/MS Transition | - Verify the precursor and product ion m/z values for Nelfinavir are correctly entered in the method. For Nelfinavir, a common transition is m/z 568.4 → 330.0.[1] |
| Sample Degradation | - Investigate the stability of Nelfinavir under your sample collection, storage, and processing conditions. - Ensure samples are kept at the appropriate temperature (e.g., -80°C for long-term storage). |
| Poor Extraction Recovery | - Optimize the sample preparation method to ensure efficient extraction of Nelfinavir from the matrix. - Perform recovery experiments by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample. |
| LC Plumbing or Column Issues | - Check for leaks in the LC system. - Ensure the injection valve is functioning correctly. - The column may be clogged or have lost its stationary phase; try replacing it. |
| Ion Source Problems | - Clean the ion source as it can become contaminated over time. - Check the electrospray needle for blockages or improper positioning. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for Nelfinavir quantification.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method A | Method B | Method C |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Sample Prep | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Internal Standard | Nelfinavir-d8 (SIL-IS) | A-86093 (Analog)[13] | Quinoxaline (Analog)[3] |
| LOQ | 5 ng/mL[1] | 50 µg/L[13] | 25 ng/mL |
| Linear Range | 5 - 10,000 ng/mL[1] | 40 - 5000 µg/L[13] | 25 - 5000 ng/mL |
| Recovery | 88.4%[1] | 87-92%[13] | >90% |
| Intra-assay Precision (%CV) | < 10%[1] | 2-8%[13] | < 15% |
| Inter-assay Precision (%CV) | < 10%[1] | Not Reported | < 15% |
Table 2: HPLC-UV Method Parameters
| Parameter | Method D | Method E |
| Matrix | Human Plasma | Pharmaceutical Dosage Form |
| Sample Prep | Liquid-Liquid Extraction[2] | Dilution |
| Internal Standard | 6,7-dimethyl-2,3-di-(2-pyridyl)quinoxaline[2] | Not Applicable |
| LOQ | 50 ng/mL[2] | 10 µg/mL[14] |
| Linear Range | 30 - 10,000 ng/mL[2] | 10 - 50 µg/mL[14] |
| Recovery | 83.0 - 92.4%[2] | Not Applicable |
| Intra-assay Precision (%CV) | < 5% | Not Reported |
| Inter-assay Precision (%CV) | < 7% | Not Reported |
Experimental Protocols
Protocol 1: Nelfinavir Quantification in Human Plasma using LC-MS/MS with Solid-Phase Extraction (SPE)
1. Materials and Reagents:
-
Nelfinavir analytical standard
-
Nelfinavir-d8 (or other suitable SIL-IS)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL Nelfinavir-d8 in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute Nelfinavir and the IS with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial.
-
3. LC-MS/MS Conditions:
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Nelfinavir: 568.4 → 330.0
-
Nelfinavir-d8: 576.4 → 330.0
-
Visualizations
References
- 1. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. HIV protease inhibitors Nelfinavir and Lopinavir/Ritonavir markedly improve lung pathology in SARS-CoV-2-infected Syrian hamsters despite lack of an antiviral effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Simultaneous Analysis of Multiple Protease Inhibitors
Welcome to our technical support center dedicated to overcoming the challenges in the simultaneous analysis of multiple protease inhibitors. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the simultaneous analysis of multiple protease inhibitors.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Question: I am observing significant signal suppression or enhancement for some of my target protease inhibitors in my LC-MS/MS analysis. How can I mitigate these matrix effects?
Answer:
Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex biological samples.[1][2] Here are several strategies to mitigate them:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively extract the protease inhibitors while removing interfering matrix components.[3]
-
Liquid-Liquid Extraction (LLE): This can be an effective method to separate analytes from the sample matrix based on their differential solubility in two immiscible liquids.
-
Protein Precipitation: While a simpler method, it may not be sufficient for removing all interfering phospholipids. If used, ensure optimal precipitation conditions.[3]
-
-
Chromatographic Separation:
-
Improve Separation: Modify your HPLC or UPLC method to chromatographically separate the analytes of interest from the co-eluting matrix components that are causing ion suppression.[4] This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Divert Flow: Use a divert valve to direct the early and late eluting, non-analyte containing portions of the chromatogram (which often contain high concentrations of interfering species like salts and phospholipids) to waste instead of the mass spectrometer source.
-
-
Internal Standards:
-
Use Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for each analyte is the gold standard for correcting matrix effects. These standards co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
-
-
Source Optimization:
-
Adjust Ion Source Parameters: Optimize parameters such as spray voltage, gas flows, and temperature to minimize the impact of matrix effects.
-
Consider a Different Ionization Technique: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[4]
-
Question: My LC-MS/MS assay for multiple protease inhibitors lacks the required sensitivity. How can I improve the limit of quantification (LOQ)?
Answer:
Achieving low limits of quantification is crucial, especially when measuring trough concentrations of protease inhibitors. Consider the following approaches:
-
Increase Sample Volume: If feasible, increase the volume of plasma or other biological fluid extracted to concentrate the analytes.
-
Optimize Extraction Recovery: Evaluate and optimize your sample preparation method to ensure the highest possible recovery of all target protease inhibitors.
-
Enhance Ionization Efficiency:
-
Adjust mobile phase pH and organic content to promote better ionization of the target analytes.
-
Fine-tune the mass spectrometer's source and compound-specific parameters (e.g., collision energy, declustering potential).
-
-
Use a More Sensitive Instrument: If available, utilizing a newer generation tandem mass spectrometer with improved ion optics and detector sensitivity can significantly lower your LOQs.
-
Reduce Chemical Noise: Ensure high-purity solvents and reagents are used to minimize background noise in the mass spectrometer.
High-Performance Liquid Chromatography (HPLC)
Question: I am observing peak tailing for some of my basic protease inhibitors in my reversed-phase HPLC analysis. What is causing this and how can I fix it?
Answer:
Peak tailing for basic compounds in reversed-phase HPLC is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based column packing material.[5][6] Here are some solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the silanol groups, reducing their interaction with the basic analytes.[6]
-
Use of a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.
-
Column Selection:
-
End-Capped Columns: Use a column that is thoroughly end-capped to minimize the number of free silanol groups.
-
Base-Deactivated Columns: Employ columns specifically designed for the analysis of basic compounds, which have a highly inert surface.
-
Hybrid Particle Columns: Columns with hybrid organic/inorganic packing materials can offer better peak shape for basic compounds over a wider pH range.
-
-
Reduce Mass Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[5]
-
Check for Extra-Column Volume: Excessive tubing length or dead volume in fittings can contribute to peak broadening and tailing.[5]
Frequently Asked Questions (FAQs)
General
Question: What are the main challenges in the simultaneous analysis of multiple protease inhibitors?
Answer:
The primary challenges include:
-
Wide Range of Physicochemical Properties: Protease inhibitors are a diverse group of molecules with varying polarities, molecular weights, and ionization characteristics, making it difficult to develop a single analytical method for all of them.
-
Matrix Effects: Biological matrices like plasma and serum contain numerous endogenous compounds that can interfere with the analysis, particularly in LC-MS/MS.[1][2]
-
Drug-Drug Interactions: Co-administration of protease inhibitors, often with a boosting agent like ritonavir, can lead to significant metabolic interactions, altering their concentrations.[7]
-
Low Concentrations: Therapeutic drug monitoring often requires the quantification of very low trough concentrations of these drugs.
-
Need for High Throughput: Clinical and research settings often require the analysis of a large number of samples, necessitating rapid and efficient methods.
Question: What are the advantages of using a multiplex assay for analyzing multiple protease inhibitors?
Answer:
Multiplex assays, such as those using Luminex xMAP technology, offer several advantages:
-
Reduced Sample Volume: Simultaneous quantification of multiple analytes in a single small-volume sample is possible, which is crucial when working with limited sample material.[8]
-
Increased Throughput: Analyzing multiple targets at once significantly reduces the time and labor required compared to running individual assays.[9]
-
Cost-Effectiveness: Multiplexing can lower the overall cost per analyte by reducing reagent consumption and hands-on time.[8]
-
Comprehensive Data: A single experiment can provide a broader picture of the protease inhibitor profile in a sample.
Experimental Protocols
Question: Can you provide a general protocol for the simultaneous analysis of HIV protease inhibitors in plasma by LC-MS/MS?
Answer:
Below is a generalized protocol. Note that specific parameters will need to be optimized for your particular instrument and target analytes.
1. Sample Preparation (Protein Precipitation): [7]
- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (containing stable isotope-labeled analogs of the target protease inhibitors).
- Add 300 µL of acetonitrile to precipitate the proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions: [7]
- LC System: UPLC system
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes to separate the analytes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM) of specific parent-to-product ion transitions for each protease inhibitor and internal standard.
Question: What is a typical HPLC method for the simultaneous determination of several HIV protease inhibitors?
Answer:
Here is an example of an HPLC method with UV detection:
1. Sample Preparation (Solid-Phase Extraction): [10]
- Condition a C18 SPE cartridge with methanol followed by water.
- Load 500 µL of plasma onto the cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the protease inhibitors with a stronger organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate and reconstitute in the mobile phase.
2. HPLC Conditions: [10]
- HPLC System: A standard HPLC system with a UV detector.
- Column: A reversed-phase C18 analytical column.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer pH 4.5) and an organic solvent (e.g., acetonitrile/methanol mixture).[10]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: A wavelength that provides good absorbance for the majority of the target analytes (e.g., 210-240 nm).
Data Presentation
Table 1: Performance of an LC-MS/MS Method for Simultaneous Quantification of HIV Protease Inhibitors [7]
| Protease Inhibitor | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Lopinavir (LPV) | 30 - 15,000 | 30 |
| Ritonavir (RTV) | 3 - 1,500 | 3 |
| Indinavir (IDV) | 30 - 15,000 | 30 |
Table 2: Performance of an HPLC-UV Method for Simultaneous Quantification of HIV Protease Inhibitors [10]
| Protease Inhibitor | Linear Range (ng/mL) | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Accuracy (%) |
| Indinavir (IDV) | 10 - 10,000 | 0.2 - 5.7 | 0.1 - 5.4 | 91 - 112 |
| Amprenavir (APV) | 25 - 10,000 | 0.2 - 5.7 | 0.1 - 5.4 | 91 - 112 |
| Saquinavir (SQV) | 10 - 10,000 | 0.2 - 5.7 | 0.1 - 5.4 | 91 - 112 |
| Nelfinavir (NFV) | 25 - 5,000 | 0.2 - 5.7 | 0.1 - 5.4 | 91 - 112 |
| Ritonavir (RTV) | 25 - 5,000 | 0.2 - 5.7 | 0.1 - 5.4 | 91 - 112 |
| Lopinavir (LPV) | 25 - 5,000 | 0.2 - 5.7 | 0.1 - 5.4 | 91 - 112 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The HIV life cycle and the target of protease inhibitors.[11][12][13]
Caption: HCV replication and the role of NS3/4A protease inhibitors.[14][15][16]
Caption: Proteasome inhibitors induce apoptosis in cancer cells.[17][18][19]
Caption: A typical experimental workflow for LC-MS/MS analysis.
References
- 1. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Simultaneous quantitation of HIV-protease inhibitors ritonavir, lopinavir and indinavir in human plasma by UPLC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse Protease Inhibitor Panel Service - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. A multiplex method for rapidly identifying viral protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography assay for the quantification of HIV protease inhibitors and non-nucleoside reverse transcriptase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the major drug targets for HIV? [synapse.patsnap.com]
- 13. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 14. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Influence of proteasome inhibitors on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 19. mdpi.com [mdpi.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nelfinavir-d3. The information provided addresses potential stability issues that may be encountered during long-term storage and experimentation.
Disclaimer: Specific long-term stability data for this compound is limited. The following guidance is based on the known stability profile of Nelfinavir and general principles of deuterated compound stability. It is crucial to perform compound-specific stability studies for your particular research needs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C may be acceptable, but it is essential to prevent moisture absorption. Commercially available Nelfinavir mesylate tablets and oral powder are recommended to be stored at 15-30°C.[1] However, for the deuterated form used in research, more stringent conditions are advisable to ensure isotopic and chemical integrity over time.
Q2: How stable is this compound in solution?
The stability of this compound in solution is highly dependent on the solvent, pH, temperature, and light exposure. Stock solutions in anhydrous DMSO can be stored at -80°C for up to a year.[2] For aqueous solutions, stability is lower, and it is recommended to prepare them fresh. Nelfinavir can be affected by acidity, so buffered solutions are recommended to maintain a stable pH.[3] Avoid repeated freeze-thaw cycles of solutions.
Q3: Can the deuterium atoms on this compound exchange over time?
Isotopic exchange is a potential concern for deuterated compounds, especially if the deuterium atoms are attached to heteroatoms (O, N, S) or to carbons adjacent to carbonyl groups. The position of the deuterium atoms in your specific this compound isotopologue is critical. If the deuterium is on a metabolically active site, it can slow down metabolism. However, under certain pH and temperature conditions, back-exchange with protons from the solvent (e.g., water) can occur, leading to a loss of isotopic purity. It is advisable to use aprotic solvents for storage whenever possible and to verify isotopic purity by mass spectrometry if the compound has been stored for an extended period, especially in protic solvents.
Q4: What are the likely degradation pathways for this compound?
The degradation pathways for this compound are expected to be similar to those of Nelfinavir. The primary routes of degradation are likely oxidation and hydrolysis. Nelfinavir is metabolized in vivo by cytochrome P450 enzymes, primarily CYP3A and CYP2C19, leading to oxidative metabolites.[1][4] One major oxidative metabolite has been identified to have comparable antiviral activity to the parent drug.[4] Hydrolysis of the amide bonds is another potential degradation pathway, particularly at extreme pH values. The presence of deuterium at a site of metabolic attack may slow down the degradation rate (a phenomenon known as the kinetic isotope effect), potentially enhancing its stability compared to the non-deuterated form.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results in assays. | Degradation of this compound due to improper storage. | - Verify storage conditions (temperature, light, moisture).- Prepare fresh stock solutions from a new aliquot of powder.- Analyze the compound's purity and integrity using HPLC or LC-MS. |
| Appearance of unexpected peaks in chromatograms (HPLC, LC-MS). | - Formation of degradation products.- Presence of impurities from synthesis.- Isotopic exchange leading to partially deuterated or non-deuterated Nelfinavir. | - Characterize the unknown peaks using mass spectrometry.- Perform forced degradation studies (acid, base, oxidation, heat, light) on a reference standard to identify potential degradation products.- Check the initial certificate of analysis for known impurities. |
| Shift in retention time in HPLC analysis. | - Change in mobile phase composition or pH.- Column degradation.- Alteration of the analyte itself. | - Prepare fresh mobile phase and equilibrate the column properly.- Run a system suitability test with a reference standard.- Analyze the sample by LC-MS to confirm the mass of the peak. |
| Reduced isotopic purity confirmed by mass spectrometry. | Isotopic back-exchange with protons from the environment (e.g., moisture, protic solvents). | - Store the compound under inert gas (e.g., argon or nitrogen).- Use anhydrous, aprotic solvents for reconstitution and storage of solutions.- Minimize exposure to atmospheric moisture. |
Quantitative Data on Stability
Table 1: Hypothetical Long-Term Stability of this compound Powder at Different Temperatures
| Storage Temperature | Time (Months) | Purity (%) by HPLC | Isotopic Purity (%) by MS |
| -20°C | 0 | 99.8 | 99.5 |
| 6 | 99.7 | 99.5 | |
| 12 | 99.6 | 99.4 | |
| 24 | 99.5 | 99.3 | |
| 4°C | 0 | 99.8 | 99.5 |
| 6 | 99.2 | 99.4 | |
| 12 | 98.5 | 99.2 | |
| 24 | 97.1 | 98.9 | |
| 25°C | 0 | 99.8 | 99.5 |
| 6 | 96.5 | 99.0 | |
| 12 | 92.0 | 98.1 | |
| 24 | 85.3 | 96.5 |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual stability data for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is adapted from established methods for Nelfinavir and would require validation for this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample and run the gradient program.
-
Monitor the chromatogram for the main peak of this compound and any potential degradation products.
-
For stability studies, samples are stored under various conditions (e.g., different temperatures, humidity, light exposure) and analyzed at specified time points. The peak area of this compound is compared to that of a reference standard stored under optimal conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for the Nelfinavir scaffold.
References
- 1. Analysis of variation in plasma concentrations of nelfinavir and its active metabolite M8 in HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Determination of nelfinavir free drug concentrations in plasma by equilibrium dialysis and liquid chromatography/tandem mass spectrometry: important factors for method optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing Nelfinavir-d3 solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to ensure the successful use of this compound as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Nelfinavir, an HIV-1 protease inhibitor. Its primary application in a laboratory setting is as an internal standard (IS) for the quantification of Nelfinavir in biological matrices such as plasma, using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte while having nearly identical chemical and physical properties.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound solid should be kept at -20°C. Under these conditions, it is stable for at least four years.
Q3: In which solvents is this compound soluble?
This compound is expected to have similar solubility to Nelfinavir mesylate, which is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. It is sparingly soluble in aqueous buffers. For LC-MS applications, it is common to prepare stock solutions in a high-purity organic solvent like methanol or acetonitrile.
Q4: How should I prepare a stock solution of this compound?
A common practice is to prepare a stock solution at a concentration of 1 mg/mL in a suitable organic solvent such as methanol, acetonitrile, or DMSO. It is recommended to use fresh, high-purity solvents. For detailed steps, please refer to the Experimental Protocols section.
Q5: Is it necessary to use a deuterated internal standard like this compound?
While not strictly mandatory in all cases, using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis using LC-MS/MS. It helps to correct for variability in sample preparation, matrix effects, and instrument response, leading to more accurate and precise results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions in analytical experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape in Chromatography | - Inappropriate mobile phase composition.- Column degradation.- Injection of the sample in a solvent much stronger than the mobile phase. | - Optimize the mobile phase pH and organic solvent ratio.- Use a new column or a guard column.- Evaporate the sample and reconstitute in a solvent similar in composition to the initial mobile phase. |
| Inconsistent Internal Standard Response | - Inaccurate pipetting during sample preparation.- Degradation of the this compound solution.- Matrix effects (ion suppression or enhancement). | - Calibrate pipettes regularly.- Prepare fresh working solutions and store stock solutions appropriately.- Optimize the chromatographic separation to separate this compound from interfering matrix components. Evaluate different ionization sources or sample cleanup procedures. |
| Analyte and Internal Standard Do Not Co-elute | - Deuterium isotope effect, where the deuterated compound may have a slightly different retention time than the non-deuterated analyte. | - This is a known phenomenon with deuterated standards. Ensure that the peak integration is accurate for both the analyte and the internal standard. The retention time difference is usually small and acceptable. |
| Loss of Deuterium Label (Back-Exchange) | - The position of the deuterium label on the molecule is susceptible to exchange with protons from the solvent, especially under acidic or basic conditions. | - this compound is labeled on a methyl group, which is generally stable. However, it is good practice to avoid prolonged storage in strongly acidic or basic solutions. Prepare fresh dilutions in neutral solvents when possible. |
| Precipitation of this compound in Solution | - The concentration of the solution exceeds the solubility limit in the chosen solvent.- Change in solvent composition upon mixing with other solutions. | - Prepare solutions at concentrations known to be soluble. If working with aqueous solutions, it is recommended to first dissolve this compound in a small amount of an organic solvent like ethanol before diluting with the aqueous buffer. |
Quantitative Data Summary
The following tables provide representative data on the solubility of Nelfinavir (as a proxy for this compound) and the expected performance of a validated LC-MS/MS method using a deuterated internal standard.
Table 1: Solubility of Nelfinavir Mesylate
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL |
| Ethanol | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Water | Sparingly soluble |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.33 mg/mL |
Data for Nelfinavir mesylate, which is expected to have similar solubility to this compound.
Table 2: Representative Performance of a Validated LC-MS/MS Assay for Nelfinavir
| Parameter | Result |
| Linearity Range | 5 - 10,000 ng/mL |
| Inter-assay Accuracy | 95.4% - 104.2% |
| Inter-assay Precision (%CV) | 2.5% - 8.9% |
| Intra-assay Accuracy | 96.1% - 105.8% |
| Intra-assay Precision (%CV) | 1.8% - 7.6% |
| Mean Extraction Recovery | 88.4% |
These values are representative of a validated method for Nelfinavir and demonstrate the expected performance when using a suitable internal standard like this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for use as an internal standard in LC-MS/MS analysis.
-
Preparation of 1 mg/mL Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Accurately weigh a suitable amount of this compound (e.g., 1 mg).
-
Dissolve the weighed solid in a high-purity solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL. For example, dissolve 1 mg in 1 mL of solvent.
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed amber vial at -20°C.
-
-
Preparation of Working Internal Standard Solution (e.g., 100 ng/mL):
-
Allow the 1 mg/mL stock solution to thaw and equilibrate to room temperature.
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., methanol or acetonitrile) to achieve the desired final concentration. For example, to prepare a 1 µg/mL intermediate solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of solvent. Then, to prepare the 100 ng/mL working solution, dilute 100 µL of the 1 µg/mL intermediate solution into 900 µL of solvent.
-
The working solution is typically added to the calibration standards, quality control samples, and unknown samples during the sample preparation process.
-
Protocol 2: Sample Preparation for Quantification of Nelfinavir in Human Plasma
This protocol outlines a typical protein precipitation method for extracting Nelfinavir from human plasma prior to LC-MS/MS analysis.
-
Sample Thawing and Spiking:
-
Thaw frozen human plasma samples, calibration standards, and quality control samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).
-
Spike the plasma with a known volume of the this compound working internal standard solution (e.g., 10 µL of a 100 ng/mL solution).
-
-
Protein Precipitation:
-
Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol, to the plasma sample (e.g., 150-200 µL).
-
Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
-
Centrifugation and Supernatant Transfer:
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL) to ensure compatibility with the LC system.
-
Vortex briefly to dissolve the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.
-
Visualizations
Caption: Experimental workflow for the quantification of Nelfinavir in plasma using this compound.
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed protocols for the validation of analytical methods for the quantification of Nelfinavir, a crucial HIV-1 protease inhibitor, using its deuterated stable isotope, Nelfinavir-d3, as an internal standard. The methodologies and data presented are aligned with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), ensuring the reliability and robustness of the analytical procedures.[1][2][3][4]
Introduction to Nelfinavir and the Role of Internal Standards
Nelfinavir is a potent antiretroviral drug used in the treatment of HIV infection.[5] Accurate and precise measurement of Nelfinavir concentrations in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. This compound shares identical chemical and physical properties with Nelfinavir, ensuring that it behaves similarly during sample preparation and analysis, thereby compensating for variations in extraction efficiency and matrix effects.
Core Principles of Analytical Method Validation under ICH Guidelines
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] According to ICH Q2(R2) guidelines, the following parameters are crucial for the validation of quantitative analytical methods:[1][2][3][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocols
The following section details a typical experimental protocol for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Nelfinavir in human plasma using this compound as an internal standard.
Materials and Reagents
-
Nelfinavir reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Human plasma (drug-free)
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nelfinavir: m/z 568.4 → 330.0[7]
-
This compound: m/z 571.4 → 333.0 (hypothetical, based on a stable isotope shift)
-
-
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of various validated analytical methods for Nelfinavir, providing a basis for comparison.
Table 1: Linearity and Sensitivity of Nelfinavir Assays
| Method | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| LC-MS/MS[7] | Not specified | 5 - 10,000 | 5 |
| HPLC-UV[8] | 6,7-dimethyl-2,3-di-(2-pyridyl)quinoxaline | 30 - 10,000 | 50 |
| LC-MS/MS (Tenofovir)[9] | Not specified | 1 - 1,000 | 1 |
| HPLC (Efavirenz)[10] | Clozapine | 100 - 10,000 | 100 |
Table 2: Accuracy and Precision of Nelfinavir Assays
| Method | Internal Standard | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Recovery) |
| LC-MS/MS[7] | Not specified | < 10% | < 10% | 88.4% |
| HPLC-UV[8] | 6,7-dimethyl-2,3-di-(2-pyridyl)quinoxaline | Not specified | Not specified | 83.0 - 92.4% |
| HPLC (Efavirenz)[10] | Clozapine | Not specified | 2.5 - 9.8% | -4.6 to +4.3% (deviation) |
Visualizations: Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in the validation of analytical methods for Nelfinavir.
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. Nelfinavir: an update on its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method Validation Approaches for Analysis of Constituents in ENDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of the HIV protease inhibitors indinavir, amprenavir, saquinavir, ritonavir, nelfinavir and the non-nucleoside reverse transcriptase inhibitor efavirenz by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a comparative analysis of Nelfinavir-d3, a deuterated stable isotope-labeled internal standard, against other common types of internal standards used in the bioanalysis of the antiretroviral drug Nelfinavir and similar compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of an internal standard (IS) is a cornerstone of quantitative bioanalysis, serving to correct for the variability inherent in sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" for LC-MS/MS applications due to their physicochemical similarity to the analyte.[2]
Performance Comparison: this compound vs. Structural Analog Internal Standard
This section compares the expected performance of this compound with a hypothetical structural analog internal standard for the quantification of Nelfinavir. The data presented is a synthesis based on established principles and findings from studies on similar compounds, as a direct head-to-head comparison for Nelfinavir was not available in the reviewed literature. A study on the neuropeptide angiotensin IV concluded that a structural analog was not suitable as an internal standard and that a stable isotope-labeled analog was indispensable for accurate quantification.[3]
| Performance Parameter | This compound (Deuterated SIL-IS) | Structural Analog IS | Rationale and Supporting Evidence |
| Co-elution with Analyte | Nearly identical retention time.[4] | May have different retention times. | Deuteration can cause a slight shift in retention time, but it is generally much closer than that of a structurally different analog.[5] Complete co-elution is crucial for compensating for matrix effects that can vary across the chromatographic peak.[4] |
| Extraction Recovery | Expected to be identical to Nelfinavir. | May differ from Nelfinavir. | The subtle difference in mass due to deuterium substitution has a negligible effect on extraction efficiency. Structural analogs, having different physicochemical properties, can exhibit different recoveries. |
| Ionization Efficiency | Subject to the same matrix effects as Nelfinavir.[6] | May experience different matrix effects (ion suppression or enhancement).[6] | As this compound is chemically identical to Nelfinavir, it will be affected by co-eluting matrix components in the same way, allowing for accurate correction. A structural analog may have a different susceptibility to matrix effects. |
| Accuracy | High | Potentially lower and more variable. | By effectively correcting for variability in sample preparation and matrix effects, SIL-IS like this compound lead to higher accuracy.[3] In a study on various antiretroviral drugs, the use of stable isotope internal standards resulted in high accuracy and precision.[1] |
| Precision | High (Low Coefficient of Variation - CV%) | Potentially lower (Higher CV%). | The consistent correction provided by a SIL-IS across different samples leads to improved precision in the measurements.[3] Methods for antiretroviral drugs using SIL-IS report excellent precision.[1] |
| Commercial Availability | Generally available from specialized chemical suppliers. | May need to be synthesized if a suitable compound is not commercially available. | The availability of a suitable structural analog that meets the criteria for an internal standard can be limited. |
| Cost | Generally higher than non-labeled compounds. | Can be lower if a suitable compound is readily available. | The synthesis of isotopically labeled compounds is a more complex and costly process. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Nelfinavir in human plasma using LC-MS/MS with an internal standard. This protocol is based on methodologies reported for the analysis of Nelfinavir and other antiretroviral drugs.[7][8]
Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of human plasma sample, add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for the separation of antiretroviral drugs.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Nelfinavir and the internal standard are monitored. For Nelfinavir, a common transition is m/z 568.4 → 330.0.[7]
Visualizing the Workflow and Principles
To better illustrate the experimental process and the underlying principles of using an internal standard, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for Nelfinavir quantification using an internal standard.
Caption: Principle of variability correction by a stable isotope-labeled internal standard.
References
- 1. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug Nelfinavir, the choice of an appropriate internal standard is paramount for achieving accurate and precise quantification. This guide provides a comparative overview of the inter- and intra-assay precision and accuracy when using the deuterated internal standard Nelfinavir-d3 versus alternative, non-isotopically labeled internal standards. The data presented is compiled from various studies to offer a broad perspective on performance.
This guide summarizes key performance data in clear, comparative tables and outlines the fundamental experimental protocols employed in these analyses. Furthermore, a visual representation of the typical experimental workflow is provided to enhance understanding of the bioanalytical process.
Precision and Accuracy: A Comparative Look
The precision of an analytical method refers to the closeness of repeated measurements, typically expressed as the coefficient of variation (%CV), while accuracy reflects how close a measurement is to the true value, often reported as percent bias or recovery. For the quantification of Nelfinavir, a stable isotope-labeled (SIL) internal standard like this compound is theoretically the gold standard, as its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variability during sample preparation and analysis.
Below is a summary of reported inter- and intra-assay precision and accuracy data for Nelfinavir quantification using this compound and other non-isotopically labeled internal standards. It is important to note that these data are collated from different studies and do not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Inter- and Intra-Assay Precision for Nelfinavir Quantification
| Internal Standard | Analyte Concentration | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| This compound | Low, Medium, High QC | < 15.6% (at LLOQ) | < 15.6% (at LLOQ) |
| Analog IS (A-86093) | Quality Control Samples | 2 - 8% | Not Reported |
| Analog IS (Unspecified) | Not Specified | < 10% | < 10% |
Table 2: Accuracy for Nelfinavir Quantification
| Internal Standard | Analyte Concentration | Accuracy (% Bias or % Recovery) |
| This compound | Low, Medium, High QC | Within ±11.3% (at LLOQ) |
| Analog IS (A-86093) | Quality Control Samples | 6 - 8% (% Accuracy) |
| Analog IS (Unspecified) | Not Specified | Not Reported |
The data suggests that methods employing this compound as an internal standard demonstrate acceptable precision and accuracy, with reported %CV and bias values falling within the typical acceptance criteria for bioanalytical method validation (generally ±15%, and ±20% at the Lower Limit of Quantification, LLOQ). While the analog internal standards also show good performance in the cited studies, the use of a stable isotope-labeled standard like this compound is generally preferred to minimize analytical variability.
Experimental Protocols: A Closer Look
The following sections detail the typical methodologies used for the quantification of Nelfinavir in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
A common and rapid method for extracting Nelfinavir from plasma is protein precipitation.
-
Aliquoting: Transfer a known volume of plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of the internal standard working solution (e.g., 10 µL of this compound solution) to each plasma sample, calibration standard, and quality control sample.
-
Precipitation: Add a precipitating agent, typically three to four volumes of cold acetonitrile or methanol (e.g., 300-400 µL), to each tube.
-
Vortexing: Vortex the samples vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the sample and improve sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The prepared samples are then analyzed by LC-MS/MS.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both Nelfinavir and the internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the bioanalytical workflow for Nelfinavir quantification.
Caption: Experimental workflow for Nelfinavir quantification.
Caption: Key parameters in bioanalytical method validation.
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the HIV protease inhibitor nelfinavir and its principal active metabolite, M8 (hydroxy-tert-butylamide). Understanding the distinct pharmacokinetic characteristics of both the parent drug and its active metabolite is crucial for optimizing therapeutic efficacy and safety in clinical practice. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and visualizes the metabolic pathway and experimental workflow.
Pharmacokinetic Data Summary
The pharmacokinetic properties of nelfinavir and its active metabolite M8 have been characterized in several studies. The data presented below is compiled from population pharmacokinetic analyses in HIV-infected patients.
| Pharmacokinetic Parameter | Nelfinavir | M8 (Hydroxy-tert-butylamide) | Reference |
| Area Under the Curve (AUC) | |||
| AUC (0-12h) | 24,000 ng·h/mL | 7,600 ng·h/mL | [1] |
| AUC (0-12h) - Plasma | 21.8 mg·h/L | 6.60 mg·h/L | [2] |
| AUC (0-12h) - Intracellular | 104.6 mg·h/L | 19.6 mg·h/L | [2] |
| Maximum Concentration (Cmax) | 3 to 4 µg/mL | Data not consistently reported | [3] |
| Time to Maximum Concentration (Tmax) | 2.5 to 3 hours | Data not consistently reported | [3] |
| Half-life (t½) | 3.5 to 5 hours | 4.3 hours | [1][4] |
| 5.38 hours | 0.44 hours | [1][5] | |
| Apparent Volume of Distribution (V/F) | 309 L | Metabolite Vm/(Fkm) = 866 L·h⁻¹ | [1][5] |
| 2-7 L/kg | [4] | ||
| Apparent Clearance (CL/F) | 37.3 L/h | Metabolite CLm/(Fkm) = 1670 L | [1][5] |
Experimental Protocols
The pharmacokinetic data presented above were derived from clinical studies with specific methodologies. Below is a summary of a typical experimental protocol for assessing nelfinavir and M8 pharmacokinetics in HIV-infected patients.
Study Design: A population pharmacokinetic analysis was conducted using data from patients enrolled in clinical trials.[3] Blood samples were collected at multiple time points to determine drug concentrations.[1][5]
Subject Population: The studies typically involved HIV-infected adult patients receiving nelfinavir as part of their highly active antiretroviral therapy (HAART).[1] Patient characteristics such as age, weight, and comedications were recorded and analyzed as potential covariates.
Drug Administration: Patients received nelfinavir orally, often at a dose of 1250 mg twice daily.[1] Doses were administered with food to enhance bioavailability.[1][3]
Blood Sampling: Blood samples for pharmacokinetic analysis were collected at steady-state. A common sampling schedule included a pre-dose (trough) sample and multiple post-dose samples over a 12-hour dosing interval.[3][6] For instance, samples might be taken before the dose and at 1, 2, 3, 4, 6, 8, 10, and 12 hours after administration.[6]
Analytical Method: Plasma concentrations of nelfinavir and M8 were quantified using a validated high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) or UV detection.[6][7][8] This method allows for the simultaneous measurement of both the parent drug and its metabolite with high sensitivity and specificity.
Pharmacokinetic Analysis: A population pharmacokinetic modeling approach, often using software like NONMEM, was employed to analyze the concentration-time data.[3] A one-compartment model with first-order absorption and elimination for nelfinavir and an additional compartment for M8 was frequently used to describe the data.[1][5] This joint modeling approach allows for the accurate estimation of the pharmacokinetic parameters for M8.[1]
Visualizations
Nelfinavir Metabolism Pathway
Caption: Metabolic pathway of nelfinavir to its active metabolite M8.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical nelfinavir/M8 pharmacokinetic study.
In-Depth Comparison and Discussion
Nelfinavir is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[7] The formation of the active metabolite M8 is exclusively catalyzed by CYP2C19, while both nelfinavir and M8 are substrates for CYP3A4.[7][9] M8 exhibits antiviral activity comparable to the parent drug, and therefore, the combined concentrations of nelfinavir and M8 are considered to contribute to the overall therapeutic effect.[1]
As evidenced by the pharmacokinetic data, the systemic exposure of nelfinavir, as measured by AUC, is significantly higher than that of M8.[1][2] This is also reflected in the intracellular concentrations within lymphocytes, where nelfinavir accumulation is greater than that of M8.[2] The half-life of nelfinavir is generally in the range of 3.5 to 5 hours.[4] One study reported a much shorter half-life for M8 (0.44 hours) compared to nelfinavir (5.38 hours), suggesting that the elimination of M8 is formation rate-limited.[1][5] This means that the rate at which M8 is eliminated from the body is dependent on the rate at which it is formed from nelfinavir.
The interindividual variability in the pharmacokinetics of both nelfinavir and M8 is considerable.[9] This variability can be attributed to several factors, including genetic polymorphisms in metabolizing enzymes like CYP2C19.[9] For instance, individuals with reduced CYP2C19 activity (poor metabolizers) may have altered nelfinavir to M8 metabolic ratios.[9] Co-administration of other drugs that are inhibitors or inducers of CYP enzymes can also significantly impact the pharmacokinetics of nelfinavir and M8.[10]
References
- 1. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular and plasma pharmacokinetics of nelfinavir and M8 in HIV-infected patients: relationship with P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Population Pharmacokinetic Analysis of Nelfinavir Mesylate in Human Immunodeficiency Virus-Infected Patients Enrolled in a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of CYP2C19 polymorphism on nelfinavir to M8 biotransformation in HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
In the development and quality control of pharmaceuticals, the consistency and reliability of analytical standards are paramount. Lot-to-lot variability in these standards can introduce significant errors in quantification, leading to potential discrepancies in dosage and efficacy studies. This guide provides a comprehensive comparison of methodologies for assessing the lot-to-lot variability of Nelfinavir analytical standards, with a focus on the application of the stable isotope-labeled internal standard, Nelfinavir-d3.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to ensure the accuracy and reproducibility of analytical results.
The Critical Role of Internal Standards in Managing Variability
Lot-to-lot variation in analytical standards can arise from minor differences in the manufacturing process, leading to shifts in purity or concentration that can affect the accuracy of analytical measurements.[1][2] To mitigate this, and other sources of analytical variability, the use of an internal standard is a well-established practice, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).[3][4]
An ideal internal standard co-elutes with the analyte and experiences similar effects of sample preparation and instrument response, thereby providing a stable reference for quantification. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for LC-MS applications.[3][5] This is because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[5]
This compound as the Preferred Internal Standard
This compound is a deuterated form of Nelfinavir, a protease inhibitor used in the treatment of HIV. The incorporation of deuterium atoms increases the mass of the molecule without significantly altering its chemical behavior.[5] This makes this compound an excellent internal standard for the quantitative analysis of Nelfinavir.
Advantages of using this compound:
-
Compensates for Matrix Effects: It effectively corrects for variations in signal suppression or enhancement caused by the sample matrix.[3]
-
Corrects for Extraction In-Consistencies: Any variability in the recovery of Nelfinavir during sample preparation will be mirrored by this compound.
-
Minimizes Instrument Response Variability: It accounts for fluctuations in instrument performance over time.
In contrast, using a structurally analogous but chemically different internal standard can introduce its own variability, as its behavior during analysis may not perfectly mimic that of Nelfinavir.
Experimental Protocol for Assessing Lot-to-Lot Variability
This section details a robust experimental protocol for comparing a new lot of a Nelfinavir analytical standard against a reference (current) lot using this compound as an internal standard.
Materials and Reagents
-
Nelfinavir Reference Standard (Current Lot)
-
Nelfinavir Analytical Standard (New Lot)
-
This compound (Internal Standard)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid
-
Ultrapure Water
-
Control Human Plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of the Nelfinavir Reference Standard, Nelfinavir New Lot, and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the Nelfinavir Reference Standard stock solution with 50:50 acetonitrile:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations using both the Nelfinavir Reference Standard and the Nelfinavir New Lot.
-
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 acetonitrile:water.
-
Sample Spiking:
-
To 100 µL of control human plasma, add 10 µL of the appropriate Nelfinavir working standard solution (for calibration curve) or QC solution.
-
Add 10 µL of the this compound internal standard working solution to all samples.
-
-
Protein Precipitation: Add 300 µL of acetonitrile to each plasma sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
HPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation of Nelfinavir from any potential interferences.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions:
-
Nelfinavir: Precursor ion (m/z) 568.3 → Product ion (m/z) 330.2
-
This compound: Precursor ion (m/z) 571.3 → Product ion (m/z) 333.2
-
Data Presentation and Comparison
The following tables present hypothetical data from an experiment conducted according to the protocol above, comparing a new lot of Nelfinavir analytical standard to a reference lot.
Table 1: Calibration Curve Performance for Nelfinavir Reference Standard
| Concentration (ng/mL) | Mean Peak Area Ratio (Nelfinavir/Nelfinavir-d3) | % Accuracy | % RSD |
| 1 | 0.012 | 98.5 | 4.2 |
| 5 | 0.061 | 101.2 | 3.1 |
| 10 | 0.123 | 100.8 | 2.5 |
| 50 | 0.615 | 99.5 | 1.8 |
| 100 | 1.232 | 100.1 | 1.5 |
| 500 | 6.160 | 99.8 | 1.1 |
| 1000 | 12.315 | 100.5 | 0.9 |
Table 2: Comparison of Quality Control Samples
| QC Level | Lot | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % RSD | % Difference from Reference |
| Low | Reference | 15 | 14.8 | 98.7 | 3.5 | - |
| Low | New | 15 | 15.1 | 100.7 | 3.2 | +1.3 |
| Medium | Reference | 150 | 151.2 | 100.8 | 2.1 | - |
| Medium | New | 150 | 149.9 | 99.9 | 2.4 | -0.9 |
| High | Reference | 750 | 745.5 | 99.4 | 1.5 | - |
| High | New | 750 | 753.0 | 100.4 | 1.7 | +1.0 |
Acceptance Criteria
For the new lot to be considered acceptable, the percentage difference in the mean measured concentration of the QC samples compared to the reference lot should be within a predefined limit, typically ≤ 5%.[6] In this hypothetical experiment, the new lot of Nelfinavir analytical standard meets this criterion.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical basis for using an internal standard.
Caption: Experimental workflow for comparing lots of Nelfinavir analytical standard.
Caption: this compound compensates for analytical variability.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy for assessing and mitigating the risks associated with lot-to-lot variability in Nelfinavir analytical standards. The near-identical chemical and physical properties of this compound to the parent compound ensure that it accurately tracks the analyte's behavior through the entire analytical process. This leads to more reliable and reproducible quantification, which is essential for ensuring the quality and consistency of pharmaceutical products. By implementing a robust experimental protocol, as detailed in this guide, researchers and drug development professionals can confidently qualify new lots of analytical standards and maintain the integrity of their analytical data.
References
- 1. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. njlm.net [njlm.net]
For researchers and scientists in drug development and related fields, the accuracy and reliability of analytical standards are paramount. Nelfinavir-d3, the deuterated analog of the antiretroviral drug Nelfinavir, is a critical certified reference material (CRM) used as an internal standard in quantitative bioanalysis. This guide provides a framework for objectively comparing the performance of this compound from various suppliers, complete with experimental protocols and data presentation templates to ensure consistent and reliable results.
Key Performance Parameters for this compound CRMs
When selecting a this compound CRM, it is essential to evaluate several key performance indicators. The following table summarizes the critical data points that should be requested from or verified for each supplier's product.
| Performance Parameter | Certified Reference Material (CRM) - Supplier A | This compound - Supplier B | This compound - Supplier C |
| Chemical Purity (%) | e.g., ≥98% | Insert Value | Insert Value |
| Isotopic Purity (%) | e.g., ≥99% deuterated forms (d1-d3)[1] | Insert Value | Insert Value |
| Isotopic Enrichment (d3 %) | Insert Value | Insert Value | Insert Value |
| Concentration/Weight Accuracy | e.g., Gravimetrically prepared | Insert Value | Insert Value |
| Certificate of Analysis (CoA) | e.g., Available, ISO 17034 | Insert Value | Insert Value |
| Long-Term Stability | e.g., ≥ 4 years at -20°C[1] | Insert Value | Insert Value |
| Solubility | e.g., Soluble in DMSO and Methanol[1] | Insert Value | Insert Value |
Experimental Protocol: Verification of this compound Performance by LC-MS/MS
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for verifying the performance of a this compound CRM. This protocol outlines a general procedure that can be adapted to specific laboratory instrumentation and conditions.
1. Objective: To verify the chemical and isotopic purity and concentration of this compound from different suppliers against a certified reference material.
2. Materials and Reagents:
-
This compound samples from different suppliers
-
Certified Nelfinavir reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (for matrix effect evaluation)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of each this compound sample and the Nelfinavir CRM in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.
-
Plasma Sample Preparation: Spike human plasma with known concentrations of Nelfinavir and this compound to evaluate matrix effects and recovery. Perform protein precipitation by adding three volumes of cold acetonitrile, vortexing, and centrifuging to separate the supernatant.
5. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nelfinavir: m/z 568.3 → 330.2
-
This compound: m/z 571.3 → 333.2
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
6. Data Analysis:
-
Chemical Purity: Assess the presence of any interfering peaks at the retention time of Nelfinavir in the this compound samples.
-
Isotopic Purity: Analyze the mass spectrum of each this compound sample to determine the percentage of d0, d1, and d2 isotopes relative to the d3 signal.
-
Concentration Verification: Quantify the concentration of the this compound solutions against a calibration curve constructed using the certified Nelfinavir reference standard.
-
Matrix Effect and Recovery: Evaluate the impact of the biological matrix on the ionization of this compound and its extraction efficiency from plasma.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for benchmarking this compound performance.
References
Safety Operating Guide
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety and operational protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Nelfinavir-d3, ensuring the safety of laboratory personnel and the protection of the environment. Nelfinavir, an inhibitor of the HIV-1 protease, is also recognized for its anticancer activity.[1][2] The deuterated form, this compound, is primarily used as an internal standard for quantification in mass spectrometry-based analyses.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to safety data sheets (SDS), Nelfinavir is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is a critical aspect of its management.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][5]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.[3]
Handling:
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with other pharmaceutical waste, is regulated to minimize environmental impact and ensure public health.[7][8][9] The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all materials contaminated with this compound. This includes unused or expired compounds, empty containers, and contaminated lab supplies (e.g., gloves, wipes, pipette tips).
-
Segregate as Hazardous Pharmaceutical Waste: Due to its aquatic toxicity, this compound waste should be managed as hazardous pharmaceutical waste.[3] This waste must be kept separate from general laboratory trash and other chemical waste streams.
Step 2: Waste Collection and Containment
-
Use Designated Containers: Collect all this compound waste in a clearly labeled, leak-proof, and sealed container.
-
Labeling: The container must be labeled as "Hazardous Pharmaceutical Waste" and should also include the name "this compound."
Step 3: Storage
-
Secure Storage Area: Store the waste container in a designated, secure area away from incompatible materials.
-
Storage Conditions: this compound solid is stable at -20°C for at least four years.[1][2] While awaiting disposal, store the waste in a cool, well-ventilated area.[3]
Step 4: Final Disposal
-
Engage a Licensed Waste Disposal Contractor: The disposal of hazardous pharmaceutical waste must be handled by a licensed and approved waste disposal company.
-
Incineration: The recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted hazardous waste incineration facility.[8][10] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
-
Do Not Dispose in Landfill or Sewer: Under no circumstances should this compound waste be disposed of in a landfill or flushed down the drain.[8][10] Improper disposal can lead to environmental contamination.[7]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to Nelfinavir and its deuterated form.
| Property | Value | Reference |
| This compound | ||
| Molecular Weight | 570.8 g/mol | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
| Nelfinavir (mesylate) | ||
| Solubility in Ethanol | Approx. 20 mg/mL | [2] |
| Solubility in DMSO | Approx. 14 mg/mL | [2] |
| Nelfinavir | ||
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [3] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Nelfinavir|159989-64-7|MSDS [dcchemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nelfinavir-d3. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Hazard Identification and Protective Measures
This compound should be handled as a hazardous substance.[1] It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Area | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin | Chemical-resistant Gloves and Lab Coat | Handle with chemical impermeable gloves.[3] Wear impervious clothing or a lab coat to prevent skin contact.[2] Always wash hands thoroughly after handling.[1][2] |
| Respiratory | Respirator | Use a suitable respirator, particularly when there is a risk of dust or aerosol formation.[2] Work in a well-ventilated area, preferably in a chemical fume hood.[2][3][4] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]
-
Refrain from eating, drinking, or smoking in areas where this compound is handled.[2]
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[2]
-
Recommended storage temperature for the solid powder is -20°C.[2]
-
Keep away from direct sunlight and sources of ignition.[2]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action must be taken.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[4] |
| Inhalation | Move to fresh air. If symptoms occur, seek medical attention immediately.[4] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[2][4] |
Spill Response:
-
Evacuate personnel from the affected area.[3]
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[3]
-
Wear appropriate PPE as outlined in Table 1.
-
Carefully sweep or scoop up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.
Table 3: Disposal Guidelines
| Waste Type | Disposal Method |
| Unused this compound | Dispose of contents at an approved waste disposal plant.[2] Do not release into the environment.[4] |
| Contaminated Materials (e.g., gloves, wipes) | Collect in a suitable, closed container and dispose of as chemical waste in accordance with local, state, and federal regulations.[2][3] |
| Empty Containers | Dispose of in accordance with institutional and regulatory guidelines for chemical waste. |
Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe this compound Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
